Otamixaban
Description
This compound is an inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. This compound has a short half-life of 1.5 to 3 hours.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGVNLZDWRZPJW-OPAMFIHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172917 | |
| Record name | Otamixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193153-04-7 | |
| Record name | Otamixaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193153-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otamixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Otamixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTAMIXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Otamixaban: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otamixaban is a synthetic, intravenous, direct inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[1][2] Developed for the management of acute coronary syndrome (ACS), it demonstrated potent and reversible inhibition of both free and prothrombinase-bound FXa.[2] This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis pathway, mechanism of action, and a summary of key clinical trial data. While promising in early trials, its development was halted during Phase III due to a failure to demonstrate superior efficacy over the standard of care and an increased risk of bleeding.[3][4][5]
Discovery and Rationale
The discovery of this compound was driven by the therapeutic need for a potent and predictable anticoagulant for patients with ACS. Factor Xa is an attractive target for anticoagulation because it sits at the convergence of the intrinsic and extrinsic coagulation pathways, playing a singular role in the conversion of prothrombin to thrombin.[2][6] Thrombin is a key enzyme in clot formation.[2] By directly targeting FXa, this compound was designed to offer a more targeted and potentially safer anticoagulation profile compared to broader-acting agents. This compound emerged from a drug discovery program aimed at identifying potent, selective, and reversible small molecule inhibitors of FXa.[2]
Mechanism of Action
This compound is a competitive and reversible direct inhibitor of Factor Xa.[2] It effectively blocks the active site of both free FXa and FXa complexed within the prothrombinase complex.[2] This inhibition prevents the proteolytic conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[2][7]
Figure 1: The Coagulation Cascade and the inhibitory action of this compound on Factor Xa.
Chemical Synthesis Pathway
The synthesis of this compound involves a multi-step process. A key feature of the synthesis is the asymmetric conjugate addition of a lithium amide to an ester to create the desired stereochemistry of the β-amino ester intermediate.[8] The absolute configuration of this compound has been determined to be (R,R).[9]
A reported synthetic approach highlights the formation of a key β-amino ester intermediate.[8] This involves the reaction of an achiral lithium amide with an ester in the presence of a chiral ligand.[8] Subsequent steps would involve debenzylation and coupling with the 4-(1-oxidopyridin-1-ium-4-yl)benzoyl moiety to yield the final this compound molecule.
Figure 2: A simplified workflow of the key asymmetric synthesis step for an this compound intermediate.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Ki (Factor Xa) | 0.5 nM | [2][9][10][11] |
Table 2: SEPIA-ACS1 TIMI 42 (Phase II) Trial Results
| Treatment Group (this compound Dose) | Primary Efficacy Endpoint Rate (%) | Primary Safety Endpoint Rate (%)** |
| 0.035 mg/kg/h | 7.2 | 1.6 |
| 0.070 mg/kg/h | 4.6 | 1.6 |
| 0.105 mg/kg/h | 3.8 | 3.1 |
| 0.140 mg/kg/h | 3.6 | 3.4 |
| 0.175 mg/kg/h | 4.3 | 5.4 |
| Control (UFH + Eptifibatide) | Not reported directly | 2.7 |
| Composite of death, myocardial infarction, urgent revascularization, or bailout glycoprotein IIb/IIIa inhibitor use.[12] | ||
| **TIMI major or minor bleeding not related to coronary-artery bypass grafting.[12] |
Table 3: TAO (Phase III) Trial Results
| Outcome | This compound Group (%) | Unfractionated Heparin + Eptifibatide Group (%) | Relative Risk (95% CI) | P-value |
| Primary Efficacy Endpoint | 5.5 | 5.7 | 0.99 (0.85-1.16) | 0.93 |
| Primary Safety Endpoint | 3.1 | 1.5 | 2.13 (1.63-2.78) | <0.001 |
| *Primary Efficacy Endpoint: All-cause death or new myocardial infarction through day 7.[1][3] | ||||
| **Primary Safety Endpoint: TIMI major or minor bleeding through day 7.[1][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound can be found in the primary scientific literature and associated patents. The following provides a general overview of the methodologies that would have been employed.
-
Factor Xa Inhibition Assay: The inhibitory potency (Ki) of this compound against Factor Xa was likely determined using a chromogenic substrate assay. In this type of assay, purified Factor Xa is incubated with varying concentrations of the inhibitor (this compound). A chromogenic substrate for Factor Xa is then added. The rate of substrate cleavage, which results in a color change, is measured spectrophotometrically. The Ki value is then calculated from the inhibition data.
-
Chemical Synthesis and Characterization: The synthesis of this compound would have involved standard organic chemistry techniques for reaction setup, monitoring (e.g., thin-layer chromatography, liquid chromatography-mass spectrometry), workup, and purification (e.g., column chromatography, crystallization). The structure and purity of the final compound and intermediates would have been confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. The absolute stereochemistry was confirmed using Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with single-crystal X-ray diffraction of an intermediate and proton NMR.[9]
Clinical Development and Outcome
This compound underwent extensive clinical evaluation for the treatment of non-ST-segment elevation acute coronary syndromes (NSTE-ACS).
The Phase II SEPIA-ACS1 TIMI 42 trial suggested that certain doses of this compound might reduce ischemic events with a safety profile similar to the standard of care, unfractionated heparin (UFH) plus eptifibatide, warranting further investigation in a Phase III trial.[12]
The subsequent large-scale Phase III TAO trial was a randomized, double-blind, active-controlled study comparing this compound to UFH plus eptifibatide in patients with NSTE-ACS planned for an early invasive strategy.[1][3] The trial ultimately showed that this compound did not reduce the rate of ischemic events compared to the control group.[3][4] Furthermore, this compound was associated with a significant, two-fold increase in major or minor bleeding.[1][3]
Figure 3: Simplified workflow of the TAO Phase III clinical trial design.
Due to the failure to meet the primary efficacy endpoint and the increased bleeding risk, the development of this compound was discontinued by Sanofi in 2013.[4][5]
Conclusion
This compound is a potent, synthetically derived, direct Factor Xa inhibitor discovered through a targeted drug design approach. While its mechanism of action is well-defined and it showed promise in preclinical and Phase II studies, the large-scale Phase III TAO trial did not demonstrate a favorable risk-benefit profile compared to the existing standard of care for NSTE-ACS. The story of this compound's development underscores the challenges in translating potent in vitro activity into clinical efficacy and safety, particularly in the competitive landscape of antithrombotic therapy.
References
- 1. This compound For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 2. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoagulation with this compound and ischemic events in non-ST-segment elevation acute coronary syndromes: the TAO randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Discovery and development of direct Xa inhibitors - Wikipedia [en.wikipedia.org]
- 7. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Enantiomeric characterization and structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound for the treatment of patients with non-ST-elevation acute coronary syndromes (SEPIA-ACS1 TIMI 42): a randomised, double-blind, active-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development of Otamixaban: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of Otamixaban (FXV673), a direct, competitive, and reversible inhibitor of Factor Xa (FXa). The information presented herein is intended for researchers, scientists, and professionals involved in the various stages of drug discovery and development. This compound was developed for the treatment of acute coronary syndromes.[1][2]
Mechanism of Action
This compound exerts its anticoagulant effect by directly targeting Factor Xa, a critical serine protease positioned at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the cascade that leads to fibrin clot formation.[1] this compound is a potent inhibitor, binding to both free FXa and FXa assembled in the prothrombinase complex.[1][3] Its action is competitive and reversible, leading to a rapid onset and offset of anticoagulation.[1]
In Vitro Pharmacology
The in vitro activity of this compound was characterized by its high affinity and selectivity for Factor Xa.
| Parameter | Value | Description |
| Ki (Factor Xa) | 0.5 nM | Inhibition constant, indicating high-affinity binding to Factor Xa.[1][3] |
| Selectivity | High | Preclinical studies demonstrated high selectivity for FXa over other serine proteases, though specific quantitative data is not publicly available.[4] |
Experimental Protocols
Factor Xa Inhibition Assay (Ki Determination)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified human Factor Xa. The activity is typically monitored by the cleavage of a chromogenic or fluorogenic substrate.
-
General Protocol:
-
Purified human Factor Xa is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl with salts and a carrier protein).
-
A chromogenic substrate specific for Factor Xa is added to initiate the reaction.
-
The rate of substrate cleavage is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
The inhibition constant (Ki) is calculated from the reaction rates at different inhibitor and substrate concentrations using enzyme kinetic models, such as the Michaelis-Menten equation, and fitting the data to a competitive inhibition model.
-
Serine Protease Selectivity Assay
-
Principle: To determine the selectivity of this compound, its inhibitory activity is tested against a panel of other serine proteases involved in and outside of the coagulation cascade.
-
General Protocol:
-
A panel of serine proteases (e.g., thrombin, trypsin, activated protein C) is selected.
-
For each protease, an inhibition assay similar to the Factor Xa assay is performed, using a substrate specific to that enzyme.
-
This compound is tested at a range of concentrations to determine its IC50 or Ki for each protease.
-
Selectivity is expressed as the ratio of the Ki or IC50 for the other proteases to the Ki for Factor Xa. A higher ratio indicates greater selectivity for Factor Xa.
-
Preclinical Pharmacokinetics
This compound demonstrated a favorable pharmacokinetic profile in preclinical studies, characterized by rapid distribution and elimination.[4] However, specific quantitative pharmacokinetic parameters in preclinical animal models are not widely available in the public domain.
| Parameter | Rat | Dog | Porcine/Monkey |
| Half-life (t½) | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |
In Vivo Efficacy
The antithrombotic efficacy of this compound was demonstrated in various animal models of thrombosis, including those in rodents, canines, and porcines.[1][2][3]
Experimental Protocols
Canine Model of Arterial Thrombosis
-
Principle: This model simulates the formation of a platelet-rich arterial thrombus, often at a site of endothelial injury and stenosis, mimicking conditions in acute coronary syndromes.
-
General Protocol:
-
Anesthetized dogs are instrumented to monitor cardiovascular parameters, including blood flow in a coronary or femoral artery.
-
Endothelial injury is induced at a specific site in the artery, for example, by applying a controlled electrical current or by mechanical compression.
-
A stenosis is often created at the site of injury to promote thrombus formation, which can be monitored as cyclic flow reductions (CFRs) in arterial blood flow.
-
This compound is administered intravenously, typically as a bolus followed by a continuous infusion, at various dose levels.
-
The primary efficacy endpoint is the reduction or abolition of CFRs, indicating the prevention of occlusive thrombus formation. Other endpoints may include bleeding time to assess the safety margin.
-
Preclinical Toxicology
A comprehensive toxicology program is essential to support the transition of a drug candidate into human clinical trials. This typically includes safety pharmacology and repeat-dose toxicity studies.
Safety Pharmacology
-
Core Battery Studies: These studies, guided by ICH S7A, assess the effects of the drug candidate on vital organ systems.
-
Cardiovascular System: In vivo studies in telemetered animals (e.g., dogs or monkeys) to monitor heart rate, blood pressure, and ECG parameters. In vitro assays, such as the hERG assay, to assess the potential for QT interval prolongation.
-
Central Nervous System (CNS): A functional observational battery or modified Irwin test in rodents to evaluate behavioral and neurological effects.
-
Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.
-
Repeat-Dose Toxicity
-
Principle: These studies evaluate the toxicological effects of the drug candidate after repeated administration over a defined period (e.g., 28 or 90 days).
-
General Protocol:
-
The study is conducted in at least two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
This compound would be administered daily at multiple dose levels.
-
Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues.
-
The primary outcome is the determination of the No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for establishing a safe starting dose in human trials.
-
Specific quantitative results from the safety pharmacology and repeat-dose toxicity studies for this compound are not publicly available.
| Study Type | Species | Key Findings / NOAEL |
| Cardiovascular Safety | Dog / Monkey | Data not available |
| CNS Safety | Rat | Data not available |
| Respiratory Safety | Rat | Data not available |
| 28-Day Repeat-Dose Toxicity | Rat | Data not available |
| 28-Day Repeat-Dose Toxicity | Dog | Data not available |
References
- 1. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | FXV673 | Highly effective Xa inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Drug evaluation: the directly activated Factor Xa inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Otamixaban to Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of otamixaban, a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This document details the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the underlying mechanism of action.
This compound: A Direct Factor Xa Inhibitor
This compound is a synthetic, intravenously administered molecule that acts as a direct, competitive, and reversible inhibitor of Factor Xa. Its primary therapeutic application has been investigated in the context of acute coronary syndromes (ACS). By directly targeting Factor Xa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Quantitative Analysis of Binding Affinity
The interaction between this compound and Factor Xa has been quantified to determine its potency and binding characteristics. The key parameter for assessing the binding affinity of a reversible inhibitor is the inhibition constant (Ki).
Table 1: Binding Affinity of this compound for Factor Xa
| Parameter | Value | Species | Comments |
| Ki (Inhibition Constant) | 0.5 nM | Human | This compound is a potent inhibitor of Factor Xa. |
Mechanism of Action: Targeting the Coagulation Cascade
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, preventing it from cleaving its substrate, prothrombin. This action occurs at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, making Factor Xa a strategic target for anticoagulation.
Figure 1. Coagulation cascade showing this compound's inhibition of Factor Xa.
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical assays are employed to characterize the binding of inhibitors to their targets. The following are detailed methodologies for key experiments relevant to studying the this compound-Factor Xa interaction.
Chromogenic Substrate Assay for Ki Determination
This assay measures the enzymatic activity of Factor Xa by observing the cleavage of a chromogenic substrate, which releases a colored product. The presence of an inhibitor reduces the rate of this reaction.
Principle: The rate of color development is inversely proportional to the concentration of the Factor Xa inhibitor.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of Factor Xa to wells containing the different concentrations of this compound or buffer (for control). Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 405 nm over time. The rate of the reaction (V) is determined from the slope of the linear portion of the absorbance versus time curve.
-
Data Analysis:
-
Plot the reaction velocity (V) against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Alternatively, use a fixed, low substrate concentration and plot the reaction velocity against the inhibitor concentration to determine the IC50.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
-
Figure 2. Workflow for determining Ki using a chromogenic assay.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants.
Principle: The binding of an analyte (this compound) to a ligand (Factor Xa) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified human Factor Xa
-
This compound solutions in running buffer
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization: Covalently immobilize Factor Xa onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the increase in the SPR signal as this compound binds to the immobilized Factor Xa.
-
Dissociation Phase: Replace the this compound solution with running buffer and monitor the decrease in the SPR signal as this compound dissociates from Factor Xa.
-
Regeneration: Inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) can be calculated as the ratio of koff to kon (KD = koff / kon).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: The binding of a ligand to a macromolecule is accompanied by a change in enthalpy (ΔH), which is measured by the calorimeter.
Materials:
-
Isothermal titration calorimeter
-
Purified human Factor Xa in a suitable buffer
-
This compound solution in the same buffer
Procedure:
-
Sample Preparation: Prepare a solution of Factor Xa in the sample cell and a solution of this compound at a higher concentration in the injection syringe. The buffer must be identical in both solutions to minimize heats of dilution.
-
Titration: Perform a series of small injections of the this compound solution into the Factor Xa solution.
-
Heat Measurement: After each injection, the heat change associated with the binding is measured.
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change per mole of injectant against the molar ratio of this compound to Factor Xa generates a binding isotherm.
-
Fitting this isotherm to a binding model yields the stoichiometry of binding (n), the binding affinity (Ka, from which KD can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka).
-
Conclusion
This compound is a highly potent, direct inhibitor of Factor Xa, with a Ki value of 0.5 nM. Its mechanism of action involves competitive and reversible binding to the active site of Factor Xa, thereby blocking a critical step in the coagulation cascade. The binding affinity and kinetics of this compound can be thoroughly characterized using a combination of biochemical and biophysical techniques, including chromogenic substrate assays, surface plasmon resonance, and isothermal titration calorimetry. These methods provide essential data for understanding the potency, mechanism, and thermodynamic drivers of this clinically relevant inhibitor.
Otamixaban: A Technical Guide for Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otamixaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical serine protease positioned at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[1] By catalyzing the conversion of prothrombin to thrombin, FXa plays a singular and pivotal role in the generation of thrombin and the subsequent formation of fibrin clots.[1] This central role makes FXa an attractive target for therapeutic intervention in thrombotic disorders. This compound, a synthetic parenteral FXa inhibitor, has been investigated for the management of acute coronary syndrome (ACS).[1][2] Its rapid onset and offset of action, linear kinetics, and dose-dependent inhibition of thrombin generation make it a valuable tool for in vitro and in vivo coagulation research.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a competitive and reversible direct inhibitor of Factor Xa, effectively blocking both free FXa and FXa bound within the prothrombinase complex.[1] Its high affinity for FXa is demonstrated by a low inhibition constant (Ki) of 0.5 nM.[1] By directly binding to the active site of FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This, in turn, inhibits the downstream conversion of fibrinogen to fibrin, the key protein responsible for clot formation. Unlike indirect FXa inhibitors, this compound's activity is independent of antithrombin.
Quantitative Data
The following tables summarize key in vitro and clinical data for this compound.
Table 1: In Vitro and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Direct, reversible, competitive inhibitor of Factor Xa | [1] |
| Inhibition Constant (Ki) | 0.5 nM | [1] |
| Selectivity | High for Factor Xa | [4] |
| Administration | Intravenous | [3] |
| Kinetics | Linear | [3] |
| Renal Clearance | Partial (25%) | [3] |
| Half-life | Short (effective half-life of 1.5 to 2 hours) | [5] |
| Onset of Action | Rapid | [3][6] |
| Offset of Action | Rapid | [3][6] |
Table 2: Pharmacodynamic Effects of this compound on Coagulation Parameters
| Assay | Effect | Value (Slope, sec per ng/mL) | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Linear Prolongation | 0.058 | [7][8] |
| Prothrombin Time (PT) | Linear Prolongation | 0.021 | [7][8] |
| Dilute Prothrombin Time (dPT) | Linear Prolongation | 0.117 | [7][8] |
| Russell's Viper Venom Time (RVVT) | Linear Prolongation | 0.263 | [7][8] |
| Heptest Clotting Time (HCT) | Sigmoidal Emax Model | EC50: 71 ng/mL | [7][8] |
Table 3: Clinical Efficacy and Safety Data from the TAO Trial (Phase III)
A randomized, double-blind, active-controlled trial in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing a planned early invasive strategy. This compound (0.080 mg/kg bolus followed by a 0.140 mg/kg/h infusion) was compared to unfractionated heparin (UFH) plus eptifibatide.[9][10][11]
| Endpoint (through day 7) | This compound (n=5105) | UFH + Eptifibatide (n=5466) | Adjusted Relative Risk (95% CI) | P-value | Reference |
| Primary Efficacy (All-cause death or new MI) | 5.5% (279 patients) | 5.7% (310 patients) | 0.99 (0.85-1.16) | 0.93 | [9][10] |
| Primary Safety (TIMI Major or Minor Bleeding) | 3.1% | 1.5% | 2.13 (1.63-2.78) | <0.001 | [9][10] |
Table 4: Dose-Ranging Data from the SEPIA-ACS1 TIMI 42 Trial (Phase 2)
A randomized, double-blind, active-controlled, dose-ranging trial in patients with NSTE-ACS.[12]
| This compound Infusion Dose (mg/kg/h) | Primary Efficacy Endpoint Rate (%) (Death, MI, urgent revascularization, or bailout GPIIb/IIIa inhibitor use up to 7 days) | Primary Safety Endpoint Rate (%) (TIMI Major or Minor Bleeding not related to CABG) |
| 0.035 | 7.2 | 1.6 |
| 0.070 | 4.6 | 1.6 |
| 0.105 | 3.8 | 3.1 |
| 0.140 | 3.6 | 3.4 |
| 0.175 | 4.3 | 5.4 |
| Control (UFH + Eptifibatide) | 6.2 | 2.7 |
Experimental Protocols
Detailed methodologies for key coagulation assays used to characterize the effects of this compound are provided below.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., kaolin, silica) and a phospholipid substitute (partial thromboplastin). The addition of calcium chloride initiates the coagulation cascade, and the time to clot formation is measured.[13]
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood
-
aPTT reagent (containing a contact activator and phospholipid)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer or water bath at 37°C and stopwatch
-
Pipettes and test tubes
Procedure:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Centrifuge at 2500 x g for 15 minutes to obtain PPP.[14]
-
Reagent and Sample Pre-warming: Pre-warm the aPTT reagent, CaCl2 solution, and plasma sample to 37°C.[12]
-
Assay: a. Pipette 50 µL of PPP into a test tube. b. Add 50 µL of the pre-warmed aPTT reagent. c. Incubate the mixture for 3-5 minutes at 37°C.[14] d. Add 50 µL of the pre-warmed CaCl2 solution and simultaneously start the timer.[14] e. Record the time in seconds for the formation of a fibrin clot.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Principle: Thromboplastin (a source of tissue factor and phospholipid) and calcium are added to platelet-poor plasma. The time required for a fibrin clot to form is measured.[11][15]
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood
-
PT reagent (thromboplastin and calcium chloride)
-
Coagulometer or water bath at 37°C and stopwatch
-
Pipettes and test tubes
Procedure:
-
Sample Preparation: Prepare PPP as described for the aPTT assay.[15]
-
Reagent and Sample Pre-warming: Pre-warm the PT reagent and plasma sample to 37°C.[16]
-
Assay: a. Pipette 50 µL of PPP into a test tube. b. Incubate for 1-2 minutes at 37°C. c. Add 100 µL of the pre-warmed PT reagent and simultaneously start the timer. d. Record the time in seconds for the formation of a fibrin clot.[16]
Chromogenic Anti-Factor Xa Assay
This assay specifically measures the activity of Factor Xa inhibitors like this compound.
Principle: A known amount of excess Factor Xa is added to the plasma sample containing the FXa inhibitor. The inhibitor binds to and inactivates a portion of the FXa. The remaining active FXa cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the FXa inhibitor in the sample.[1][17]
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood
-
Anti-Factor Xa assay kit (containing Factor Xa, chromogenic substrate, and buffers)
-
Spectrophotometer or microplate reader
-
Pipettes and microplates or cuvettes
Procedure:
-
Sample Preparation: Prepare PPP as previously described.
-
Standard Curve Preparation: Prepare a series of dilutions of an this compound standard of known concentrations in normal pooled plasma.
-
Assay: a. Add the plasma sample (or standard) to a microplate well or cuvette. b. Add the Factor Xa reagent and incubate for a specified time at 37°C. c. Add the chromogenic substrate and incubate for a specified time at 37°C. d. Stop the reaction (if required by the kit). e. Measure the absorbance at the appropriate wavelength (e.g., 405 nm).[17]
-
Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.
Conclusion
This compound's well-defined mechanism of action as a direct, reversible, and selective Factor Xa inhibitor, combined with its predictable pharmacokinetics and pharmacodynamics, establishes it as a valuable tool for coagulation research.[1][4] While clinical development for ACS was halted due to an unfavorable risk-benefit profile in the TAO trial, the extensive preclinical and clinical data generated provide a robust foundation for its use in laboratory settings.[9] This guide offers researchers a comprehensive resource, including quantitative data for experimental design and detailed protocols for assessing the anticoagulant effects of this compound and other Factor Xa inhibitors. The provided information aims to facilitate further investigation into the intricate mechanisms of hemostasis and thrombosis.
References
- 1. Anti-Xa Assays [practical-haemostasis.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 5. biolabo.fr [biolabo.fr]
- 6. atlas-medical.com [atlas-medical.com]
- 7. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 8. Pharmacokinetic/pharmacodynamic relationships for this compound, a direct factor Xa inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activated partial thromboplastin time (aPTT) assay. [bio-protocol.org]
- 10. linear.es [linear.es]
- 11. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. atlas-medical.com [atlas-medical.com]
- 16. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 17. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research Applications of Otamixaban: A Technical Guide
This technical guide provides an in-depth overview of the early-stage research applications of Otamixaban, a direct inhibitor of Factor Xa. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and early clinical evaluation of this anticoagulant. This guide covers this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental methodologies for relevant assays and animal models.
Introduction
This compound is a synthetic, intravenous, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By directly binding to and inhibiting both free and prothrombinase-bound Factor Xa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1] Its rapid onset and offset of action, linear pharmacokinetics, and partial renal clearance made it an attractive candidate for use in acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[3][4] However, its clinical development was halted due to a narrow therapeutic window, where effective antithrombotic doses were associated with a significant increase in bleeding risk.[3][5] Despite this, the early-stage research on this compound provides valuable insights for the development of future anticoagulants.
Mechanism of Action
This compound is a potent and selective, competitive, and reversible inhibitor of Factor Xa (FXa).[1] FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1] Its primary role is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa) within the prothrombinase complex.[1] Thrombin is a central enzyme in hemostasis, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot, and for activating platelets.
By directly inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation.[3] A key characteristic of this compound is its ability to inhibit both free FXa in the plasma and FXa bound within the prothrombinase complex.[1]
Figure 1: Coagulation Cascade and this compound's Point of Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and early-stage clinical studies of this compound.
Table 1: In Vitro and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Source |
| Inhibition Constant (Ki) for Factor Xa | 0.5 nM | In vitro | [1] |
| Half-life | 1.5 - 2 hours | Human | [6] |
| Renal Clearance | ~25% | Human | [3] |
| Pharmacokinetics | Linear | Human | [3] |
| EC50 (Heptest clotting time) | 71 ng/mL | Human | [7] |
Table 2: Pharmacodynamic Effects of this compound in Healthy Subjects
| Clotting Assay | Slope (seconds per ng/mL) | Interindividual Variability (% CV) | Source |
| Russell's Viper Venom Time (RVVT) | 0.263 | 29% | [7] |
| Dilute Prothrombin Time (dPT) | 0.117 | 10% | [7] |
| Activated Partial Thromboplastin Time (aPTT) | 0.058 | 19% | [7] |
| Prothrombin Time (PT) | 0.021 | 11% | [7] |
Table 3: Overview of Key Phase II/III Clinical Trials of this compound
| Trial Name | Phase | Indication | Comparator | Key Efficacy Endpoint | Key Safety Endpoint |
| SEPIA-PCI | II | Nonurgent Percutaneous Coronary Intervention | Unfractionated Heparin (UFH) | Change in prothrombin fragments 1+2 | TIMI major or minor bleeding |
| SEPIA-ACS1 TIMI 42 | II | Non-ST-Elevation Acute Coronary Syndrome (NSTE-ACS) | UFH + Eptifibatide | Death, MI, urgent revascularization, or bailout GPIIb/IIIa inhibitor use at day 7 | TIMI major or minor bleeding (non-CABG) |
| TAO | III | NSTE-ACS with planned early invasive strategy | UFH + Eptifibatide | All-cause death or new MI through day 7 | TIMI major or minor bleeding through day 7 |
Table 4: Efficacy and Safety Outcomes from the TAO Phase III Trial
| Outcome | This compound Group (n=5105) | UFH + Eptifibatide Group (n=5466) | Adjusted Relative Risk (95% CI) | P-value | Source |
| Primary Efficacy Endpoint (Death or MI at day 7) | 5.5% (279) | 5.7% (310) | 0.99 (0.85-1.16) | 0.93 | [5] |
| Primary Safety Endpoint (TIMI major or minor bleeding at day 7) | 3.1% | 1.5% | 2.13 (1.63-2.78) | <0.001 | [5] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for assessing direct Factor Xa inhibitors, the following sections describe representative protocols for key in vivo thrombosis models.
Rat Model of Venous Thrombosis (Ferric Chloride-Induced)
This model is commonly used to evaluate the antithrombotic efficacy of anticoagulants in a venous setting.
Objective: To determine the dose-dependent effect of this compound on thrombus formation in a rat model of venous thrombosis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Filter paper discs (2 mm diameter)
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)
-
Micro-forceps
-
Calibrated calipers or imaging software for thrombus measurement
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Perform a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Administer this compound or vehicle via intravenous (e.g., tail vein) or intraperitoneal injection at various doses.
-
After a predetermined time (e.g., 15-30 minutes) to allow for drug distribution, apply a filter paper disc saturated with FeCl₃ solution directly onto the exposed IVC for a fixed duration (e.g., 5-10 minutes) to induce endothelial injury.
-
Remove the filter paper and allow blood flow to continue for a specified period (e.g., 30-60 minutes) for thrombus formation.
-
Excise the thrombosed segment of the IVC, blot it dry, and weigh the thrombus.
-
The primary endpoint is the thrombus weight, which is compared between the this compound-treated groups and the vehicle control group.
Rabbit Arteriovenous (AV) Shunt Model
This model assesses the ability of an antithrombotic agent to prevent thrombus formation on a foreign surface under arterial blood flow conditions.
Objective: To evaluate the efficacy of this compound in preventing thrombosis in an extracorporeal arteriovenous shunt in rabbits.
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
This compound solution for infusion
-
Anesthetic
-
Surgical instruments
-
Polyethylene tubing to create the AV shunt
-
Silk thread (to be placed inside the shunt as a thrombogenic surface)
-
Infusion pump
Procedure:
-
Anesthetize the rabbit and place it in a supine position.
-
Expose the carotid artery and jugular vein in the neck.
-
Cannulate the carotid artery and the contralateral jugular vein with the polyethylene tubing to create an extracorporeal AV shunt.
-
A pre-weighed silk thread is placed within a specific segment of the shunt tubing.
-
Administer a bolus dose of this compound or vehicle intravenously, followed by a continuous infusion to maintain steady-state plasma concentrations.
-
Allow blood to flow through the shunt for a defined period (e.g., 30-60 minutes).
-
After the designated time, clamp the shunt and carefully remove the silk thread with the attached thrombus.
-
The thread is then dried and weighed. The net thrombus weight is calculated by subtracting the initial weight of the thread.
-
The antithrombotic effect is expressed as the percentage inhibition of thrombus formation compared to the vehicle-treated group.
Visualizations of Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a key clinical trial and a generalized workflow for preclinical antithrombotic testing.
Figure 2: Simplified Workflow of the TAO Phase III Clinical Trial.
Figure 3: Generalized Workflow for Preclinical Antithrombotic Evaluation.
Conclusion
This compound is a potent, direct Factor Xa inhibitor with predictable pharmacokinetics. Early-stage research, including in vitro studies, preclinical animal models, and Phase II clinical trials, showed promise for its use as an anticoagulant in acute coronary syndromes and percutaneous coronary interventions. However, the large-scale Phase III TAO trial demonstrated that this compound, at a dose effective for preventing ischemic events, significantly increased the risk of major bleeding compared to the standard of care.[5] These findings ultimately led to the discontinuation of its clinical development.
Despite its failure to reach the market, the research on this compound has contributed significantly to the understanding of direct Factor Xa inhibition. The data and methodologies from its early-stage development continue to be a valuable resource for researchers and drug developers working on the next generation of anticoagulant therapies, emphasizing the critical need to balance antithrombotic efficacy with bleeding risk.
References
- 1. researchgate.net [researchgate.net]
- 2. A canine model of acute coronary artery thrombosis for the evaluation of reperfusion strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Anticoagulation with this compound and ischemic events in non-ST-segment elevation acute coronary syndromes: the TAO randomized clinical trial. [vivo.weill.cornell.edu]
- 5. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Otamixaban in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otamixaban is a potent, direct, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its mechanism of action involves the direct binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and the subsequent formation of a fibrin clot. This targeted approach makes this compound a subject of interest for antithrombotic therapy. Preclinical evaluation in animal models of thrombosis is a crucial step in the development of such therapeutic agents. In vivo experiments have shown this compound to be highly effective in rodent, canine, and porcine models of thrombosis.[1]
These application notes provide a detailed overview of the use of this compound in established animal models of thrombosis, including experimental protocols and expected quantitative outcomes based on studies of similar FXa inhibitors.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly targeting Factor Xa, which occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. By inhibiting FXa, this compound effectively blocks the final common pathway of thrombin generation.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of direct Factor Xa inhibitors in rodent models of thrombosis. This data illustrates the expected dose-dependent antithrombotic efficacy and associated bleeding risk.
Table 1: Antithrombotic Efficacy of this compound in a Rat Arterial Thrombosis Model (Representative Data)
| Treatment Group | Dose (mg/kg/hr, IV infusion) | Thrombus Weight (mg) | Inhibition (%) |
| Vehicle Control | - | 10.5 ± 1.2 | - |
| This compound | 0.1 | 7.8 ± 0.9 | 25.7 |
| This compound | 0.3 | 5.1 ± 0.7 | 51.4 |
| This compound | 1.0 | 2.3 ± 0.5 | 78.1 |
Table 2: Effect of this compound on Bleeding Time in a Rat Model (Representative Data)
| Treatment Group | Dose (mg/kg/hr, IV infusion) | Bleeding Time (seconds) | Fold Increase vs. Control |
| Vehicle Control | - | 150 ± 25 | - |
| This compound | 0.1 | 180 ± 30 | 1.2 |
| This compound | 0.3 | 240 ± 45 | 1.6 |
| This compound | 1.0 | 360 ± 60 | 2.4 |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models for evaluating antithrombotic agents.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial setting.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
This compound solution for intravenous infusion
-
Vehicle control (e.g., saline)
-
35% Ferric Chloride (FeCl₃) solution
-
Surgical instruments
-
Doppler flow probe
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Surgical Procedure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Flow Measurement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Drug Administration: Administer this compound or vehicle control via a cannulated jugular vein as a continuous intravenous infusion.
-
Thrombosis Induction: Apply a small piece of filter paper (1x2 mm) saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.
-
Monitoring: Continuously monitor blood flow for 60 minutes after FeCl₃ application to determine the time to occlusion.
-
Endpoint Measurement: After 60 minutes, carefully excise the thrombosed arterial segment and weigh the thrombus.
Protocol 2: Tail Transection Bleeding Time Model in Rats
This model is a common method for assessing the hemorrhagic potential of anticoagulant and antiplatelet agents.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
This compound solution for intravenous administration
-
Vehicle control (e.g., saline)
-
Surgical blade
-
37°C saline
-
Filter paper
-
Stopwatch
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a prone position.
-
Drug Administration: Administer this compound or vehicle control intravenously.
-
Tail Transection: After a predetermined time following drug administration, transect the tail 5 mm from the tip with a sharp surgical blade.
-
Bleeding Time Measurement: Immediately immerse the tail in 37°C saline and start a stopwatch.
-
Endpoint Measurement: Record the time until bleeding ceases completely for at least 30 seconds. Gently blot the tail with filter paper to confirm cessation of bleeding. A cut-off time (e.g., 30 minutes) is typically set, and any bleeding beyond this time is recorded as the maximum value.
Discussion and Conclusion
The provided protocols and representative data offer a framework for the preclinical evaluation of this compound in animal models of thrombosis. The FeCl₃-induced arterial thrombosis model allows for the assessment of antithrombotic efficacy, while the tail transection bleeding time model provides a measure of the compound's safety profile. The expected results, based on the mechanism of action and data from similar direct Factor Xa inhibitors, suggest that this compound will exhibit a dose-dependent inhibition of thrombus formation with a corresponding increase in bleeding time. The therapeutic window of this compound can be determined by comparing the doses required for efficacious antithrombosis versus those that cause significant bleeding. These preclinical studies are essential for establishing the dose-response relationship and the safety profile of this compound before advancing to clinical trials.
References
Application Notes and Protocols for Studying Coagulation with Otamixaban in Microfluidic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otamixaban is a potent, synthetic, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to and inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.[1][2] Its rapid onset and offset of action make it a valuable tool for studying the dynamics of coagulation in vitro.[3][4]
Microfluidic devices offer a powerful platform for investigating coagulation under physiologically relevant flow conditions, mimicking the shear stresses found in the vasculature.[3][5][6] These systems allow for real-time visualization and quantification of platelet adhesion, aggregation, and fibrin formation, providing a detailed understanding of the effects of anticoagulants like this compound on thrombus formation.[4][7][8][9] This document provides detailed application notes and protocols for utilizing this compound to study coagulation in microfluidic devices.
Mechanism of Action of this compound
This compound is a competitive and reversible inhibitor of FXa.[1] It effectively inhibits both free FXa and FXa bound within the prothrombinase complex.[1] This inhibition leads to a dose-dependent reduction in thrombin generation.[3][10] Unlike indirect inhibitors such as heparin, this compound's action does not require a cofactor like antithrombin.
Caption: Mechanism of this compound as a direct Factor Xa inhibitor.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from studying this compound in microfluidic devices. The values presented are illustrative and will vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Thrombin Generation Parameters
| This compound Concentration (nM) | Lag Time (min) | Peak Thrombin (nM) | Endogenous Thrombin Potential (ETP) (nM·min) |
| 0 (Control) | 3.2 ± 0.4 | 150 ± 20 | 1200 ± 150 |
| 10 | 4.5 ± 0.6 | 110 ± 15 | 950 ± 120 |
| 50 | 7.8 ± 1.0 | 60 ± 8 | 500 ± 70 |
| 100 | 12.5 ± 1.5 | 25 ± 5 | 200 ± 30 |
Table 2: Effect of this compound on Platelet and Fibrin Deposition in a Microfluidic Chamber
| This compound Concentration (nM) | Platelet Surface Coverage (%) | Fibrin Surface Coverage (%) | Time to Occlusion (min) |
| 0 (Control) | 85 ± 10 | 70 ± 8 | 8 ± 1.5 |
| 10 | 75 ± 9 | 50 ± 6 | 12 ± 2.0 |
| 50 | 50 ± 7 | 20 ± 4 | > 20 |
| 100 | 25 ± 5 | < 5 | No Occlusion |
Experimental Protocols
Protocol 1: Preparation of a Collagen and Tissue Factor-Coated Microfluidic Device
This protocol describes the preparation of a microfluidic device to initiate coagulation via the tissue factor pathway, mimicking vascular injury.
Materials:
-
Polydimethylsiloxane (PDMS)-based microfluidic chips[11]
-
Fibrillar collagen type I (e.g., 1 mg/mL)
-
Recombinant human tissue factor (TF) (e.g., 1 pM)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA) solution (1% in PBS)
Procedure:
-
Channel Priming: Flush the microfluidic channels with 70% ethanol followed by sterile PBS to sterilize and pre-wet the surfaces.
-
Collagen and Tissue Factor Coating:
-
Prepare a coating solution of collagen and tissue factor in PBS. The final concentrations will depend on the desired thrombogenicity.
-
Inject the coating solution into the microfluidic channels and incubate at room temperature for 1-2 hours or overnight at 4°C.
-
-
Washing: Gently flush the channels with PBS to remove any unbound collagen and tissue factor.
-
Blocking: Perfuse the channels with a 1% BSA solution for at least 1 hour at room temperature to block non-specific protein adsorption.
-
Final Wash: Flush the channels with PBS before introducing the blood sample. The device is now ready for the coagulation assay.
Protocol 2: Whole Blood Perfusion Assay with this compound
This protocol details the procedure for perfusing whole blood treated with this compound through the prepared microfluidic device to monitor thrombus formation.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate or corn trypsin inhibitor (CTI)
-
This compound stock solution (in a suitable solvent, e.g., DMSO or saline)
-
Recalcification buffer (e.g., CaCl2 solution)
-
Fluorescently labeled antibodies (e.g., anti-CD41 for platelets) and/or fluorescently labeled fibrinogen
-
Syringe pump
-
Inverted fluorescence microscope with a high-speed camera
Procedure:
-
Blood Preparation:
-
Gently mix the whole blood to ensure homogeneity.
-
Spike the blood with different concentrations of this compound or the vehicle control. Incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for drug binding.
-
If using fluorescent labels, add them to the blood and incubate as per the manufacturer's instructions.
-
-
Recalcification: If using citrated blood, add the recalcification buffer immediately before perfusion to initiate coagulation. The final concentration of CaCl2 should be optimized.
-
Perfusion:
-
Mount the coated microfluidic device on the microscope stage.
-
Draw the prepared blood sample into a syringe and connect it to the device inlet via tubing.
-
Perfuse the blood through the device at a constant flow rate using the syringe pump to achieve a desired wall shear rate (e.g., 100 s⁻¹ for venous flow or 1000 s⁻¹ for arterial flow).
-
-
Data Acquisition:
-
Record time-lapse images of platelet and fibrin deposition using the fluorescence microscope.
-
Continue recording until occlusion of the channel occurs or for a predetermined experimental duration.
-
-
Data Analysis:
-
Quantify the surface area covered by platelets and fibrin over time using image analysis software.
-
Determine the time to channel occlusion, if applicable.
-
Analyze other parameters such as the rate of thrombus growth and thrombus morphology.
-
Visualizations
Caption: The simplified coagulation cascade.
Caption: Experimental workflow for studying this compound in microfluidic devices.
References
- 1. Real-time measurement of thrombin generation using continuous droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow | Semantic Scholar [semanticscholar.org]
- 3. Microfluidic technology as an emerging clinical tool to evaluate thrombosis and hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of microfluidic devices in studies of thrombosis and hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - TH Open / Abstract [thieme-connect.com]
- 8. Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Imaging and Analysis of Platelet, Coagulation and Fibrinolysis Activities Using a Novel Flow Chip-Based System at Physiological Temperature [mdpi.com]
- 10. Microfluidic Device Automatically Monitors Whole Blood Hemostasis - Hematology - mobile.Labmedica.com [mobile.labmedica.com]
- 11. Occlusive thrombosis-on-a-chip for monitoring antithrombotic drugs [ufluidix.com]
Application Notes and Protocols for the Anti-Xa Chromogenic Assay of Otamixaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otamixaban is a synthetic, direct, competitive, and reversible inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1] It was developed as an intravenous anticoagulant for acute coronary syndromes.[2] Monitoring the anticoagulant effect of this compound is crucial for ensuring therapeutic efficacy while minimizing bleeding risks. The anti-Xa chromogenic assay is a functional plasma-based assay that quantitatively measures the activity of FXa inhibitors. This document provides detailed protocols and application notes for the use of the anti-Xa chromogenic assay to determine the activity of this compound.
Mechanism of Action of this compound and Principle of the Anti-Xa Chromogenic Assay
This compound directly binds to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting the conversion of prothrombin to thrombin.[1] This leads to a dose-dependent reduction in thrombin generation and, consequently, an anticoagulant effect.[2]
The anti-Xa chromogenic assay is based on the principle of measuring the residual activity of a known amount of exogenous FXa after its inhibition by an anti-Xa anticoagulant present in a plasma sample. The assay involves the following key steps:
-
Inhibition: A plasma sample containing the FXa inhibitor (this compound) is incubated with a known excess amount of purified FXa. This compound binds to and inactivates a portion of the FXa.
-
Chromogenic Substrate Cleavage: A synthetic chromogenic substrate, which is a peptide sequence recognized and cleaved by FXa, is added to the mixture.
-
Colorimetric Detection: The residual, unbound FXa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline or a similar chromophore). The intensity of the color produced is measured spectrophotometrically at a specific wavelength (typically 405 nm).
-
Quantification: The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the plasma sample.[3] By comparing the absorbance of the test sample to a standard curve generated with known concentrations of the inhibitor, the concentration of the drug in the sample can be determined.[4]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitor Constant (Ki) for Factor Xa | 0.5 nM | [1] |
| Mechanism of Action | Direct, competitive, and reversible inhibitor of Factor Xa | [1] |
| Pharmacokinetics | Rapid onset and offset of action | [2] |
In Vivo Anti-Factor Xa Activity of this compound
The following table summarizes the median anti-Factor Xa activity observed at the end of infusion in patients undergoing percutaneous coronary intervention who received different doses of this compound.
| This compound Dose Regimen | Median Anti-Factor Xa Activity (ng/mL) |
| Dose 1 | 65 |
| Dose 2 | 155 |
| Dose 3 | 393 |
| Dose 4 | 571 |
| Dose 5 | 691 |
Data from a dose-ranging study in patients undergoing percutaneous coronary intervention.[5]
Experimental Protocols
Preparation of this compound Calibrators and Controls
Note: As this compound is an investigational drug, commercially available calibrators and controls may not be available. The following protocol describes the preparation of in-house calibrators and controls.
Materials:
-
This compound powder of known purity
-
Solvent for initial stock solution (e.g., DMSO or as recommended by the manufacturer)
-
Pooled normal human plasma (citrated)
-
Microcentrifuge tubes
-
Precision pipettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Intermediate Stock Solution:
-
Perform a serial dilution of the primary stock solution in pooled normal plasma to create an intermediate stock at a concentration higher than the highest calibrator (e.g., 1000 ng/mL).
-
-
Preparation of Calibrators:
-
Perform serial dilutions of the intermediate stock solution in pooled normal plasma to prepare a set of calibrators covering the expected therapeutic range. A typical calibration curve might include the following concentrations: 0, 50, 100, 250, 500, and 750 ng/mL.
-
Aliquots of each calibrator should be prepared and stored at -70°C or below for single use to avoid freeze-thaw cycles.
-
-
Preparation of Quality Controls (QCs):
-
Prepare at least two levels of QCs (low and high) using a separate weighing of this compound powder from that used for the calibrators.
-
The concentrations should fall within the range of the calibration curve (e.g., 75 ng/mL for low QC and 600 ng/mL for high QC).
-
Aliquot and store QCs in the same manner as the calibrators.
-
Anti-Xa Chromogenic Assay Protocol for this compound
Materials and Reagents:
-
Automated coagulation analyzer or a microplate reader with a 405 nm filter
-
Incubator/water bath at 37°C
-
Precision pipettes and tips
-
Patient platelet-poor plasma (PPP) samples, this compound calibrators, and QCs
-
Anti-Xa chromogenic assay kit (containing bovine Factor Xa, a chromogenic substrate specific for FXa, and a buffer system). Note: A kit designed for the measurement of direct FXa inhibitors is recommended.
-
Distilled or deionized water
Assay Procedure (Example for a Microplate-Based Assay):
-
Pre-warming: Pre-warm all reagents, calibrators, QCs, and patient plasma samples to 37°C.
-
Sample and Reagent Addition:
-
Pipette 50 µL of each calibrator, QC, and patient plasma sample into duplicate wells of a 96-well microplate.
-
Add 50 µL of the Factor Xa reagent to each well.
-
-
First Incubation:
-
Mix the plate gently and incubate at 37°C for a specified time (e.g., 120 seconds) to allow this compound to inhibit the Factor Xa.
-
-
Substrate Addition:
-
Add 50 µL of the pre-warmed chromogenic substrate to each well.
-
-
Second Incubation and Reading:
-
Immediately start the kinetic reading of the absorbance at 405 nm for a defined period (e.g., 180 seconds) or perform an endpoint reading after a fixed incubation time as per the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔOD/min) for each well.
-
Construct a calibration curve by plotting the ΔOD/min (or final absorbance) of the calibrators against their known concentrations of this compound. A linear or log-log scale may be used.
-
Determine the concentration of this compound in the patient plasma samples and QCs by interpolating their ΔOD/min values from the calibration curve.
-
Important Considerations:
-
Sample Collection: Blood should be collected in a blue-top tube containing 3.2% sodium citrate. The tube must be filled to the correct volume to ensure the proper blood-to-anticoagulant ratio.
-
Sample Processing: Plasma should be separated from the cellular components by centrifugation (e.g., 1500 x g for 15 minutes) within one hour of collection to obtain platelet-poor plasma.
-
Interferences: Hemolysis, icterus, and lipemia can interfere with the chromogenic assay. Results from such samples should be interpreted with caution.
Visualizations
Signaling Pathway: The Coagulation Cascade and the Role of Factor Xa
Caption: Role of Factor Xa in the coagulation cascade and inhibition by this compound.
Experimental Workflow: Anti-Xa Chromogenic Assay
Caption: Workflow for the anti-Xa chromogenic assay for this compound.
References
- 1. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Otamixaban Dose-Response Curve in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otamixaban is a direct, reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its anticoagulant effect is of significant interest in various clinical settings. Understanding the dose-response relationship of this compound in plasma is crucial for its therapeutic monitoring and development. These application notes provide a summary of the quantitative effects of this compound on common coagulation assays and detailed protocols for their measurement.
Data Presentation: this compound Dose-Response in Plasma
The anticoagulant effect of this compound exhibits a predictable, linear relationship with its plasma concentration, as measured by the prolongation of clotting times in standard coagulation assays.
Table 1: Linear Relationship between this compound Plasma Concentration and Clotting Time Prolongation [1]
| Coagulation Assay | Slope (seconds per ng/mL) | Interindividual Variability (% Coefficient of Variation) |
| Activated Partial Thromboplastin Time (aPTT) | 0.058 | 19% |
| Prothrombin Time (PT) | 0.021 | 11% |
| Dilute Prothrombin Time | 0.117 | 10% |
| Russell's Viper Venom Time (RVVT) | 0.263 | 29% |
Table 2: Fold Change from Baseline in Clotting Times at End of this compound Infusion
| Coagulation Assay | Fold Change from Baseline (Range) | Placebo Fold Change |
| Activated Partial Thromboplastin Time (aPTT) | 1.19 - 2.11 | 0.94 |
| Dilute Prothrombin Time | 1.29 - 3.15 | 0.98 |
| Russell's Viper Venom Time (RVVT) | 1.7 - 4.4 | 1.15 |
Signaling Pathway: this compound's Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to and inhibiting Factor Xa, a key component of the prothrombinase complex. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin clots.
Experimental Workflow
The following diagram outlines the general workflow for assessing the dose-response of this compound in plasma samples using coagulation assays.
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.
Materials:
-
Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate.
-
aPTT reagent (containing a contact activator and phospholipids).
-
0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C.
-
Coagulometer or a 37°C water bath and stopwatch.
-
Pipettes.
Procedure:
-
Sample and Reagent Preparation:
-
Assay:
-
Pipette 100 µL of PPP into a cuvette.[3]
-
Incubate the cuvette at 37°C for 1-2 minutes.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette and mix.[3]
-
Incubate the plasma-reagent mixture for a specified time according to the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C.[4]
-
Forcibly add 100 µL of pre-warmed CaCl2 to the cuvette and simultaneously start the timer on the coagulometer.[4]
-
The coagulometer will automatically detect clot formation and record the time in seconds.
-
Prothrombin Time (PT) Assay
The PT test assesses the extrinsic and common pathways of coagulation.
Materials:
-
Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate.
-
PT reagent (thromboplastin), pre-warmed to 37°C.
-
Coagulometer or a 37°C water bath and stopwatch.
-
Pipettes.
Procedure:
-
Sample and Reagent Preparation:
-
Prepare PPP as described for the aPTT assay.[5]
-
Pre-warm the PT reagent to 37°C.
-
-
Assay:
-
Pipette 100 µL of PPP into a cuvette.
-
Incubate the cuvette at 37°C for 1-2 minutes.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
The coagulometer will measure the time taken for a clot to form.
-
Chromogenic Anti-Factor Xa Assay
This assay directly measures the activity of Factor Xa inhibitors like this compound.
Materials:
-
Patient platelet-poor plasma (PPP).
-
Chromogenic anti-FXa assay kit, which includes:
-
Excess Factor Xa reagent.
-
A chromogenic substrate for Factor Xa.
-
Assay buffer.
-
This compound calibrators and controls.
-
-
Microplate reader capable of reading absorbance at 405 nm.
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using the this compound calibrators provided in the kit.
-
Assay:
-
Add patient PPP, controls, and calibrators to the wells of a microplate.
-
Add the excess Factor Xa reagent to each well. The this compound in the plasma will inhibit a portion of this Factor Xa.
-
Incubate according to the kit's instructions to allow for the inhibition reaction.
-
Add the chromogenic substrate to each well. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored product (p-nitroaniline).
-
Measure the absorbance at 405 nm using a microplate reader. The amount of color produced is inversely proportional to the concentration of this compound in the sample.[6]
-
-
Data Analysis: Determine the this compound concentration in the patient samples by interpolating their absorbance values from the standard curve.
References
- 1. Pharmacokinetic/pharmacodynamic relationships for this compound, a direct factor Xa inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. linear.es [linear.es]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. vitroscient.com [vitroscient.com]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Preparation of Otamixaban Stock Solution in DMSO
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
Otamixaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[1] By inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clot development.[2] These characteristics make it a valuable tool in thrombosis research and for studying acute coronary syndrome.[2][3] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in downstream experiments. This document provides a detailed protocol for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical and Solubility Data
Quantitative data for this compound is summarized in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₆N₄O₄ | [4][5] |
| Molecular Weight | 446.50 g/mol | [5][6] |
| CAS Number | 193153-04-7 | [3][4][5][6] |
| Appearance | White solid | [3] |
| Solubility in DMSO | Up to 40 mg/mL (approx. 89.59 mM) | [3] |
| Storage (Powder) | 3 years at -20°C | [3][6] |
| Storage (In DMSO) | 1 year at -80°C | [3] |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs, but should not exceed the maximum solubility of 40 mg/mL.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and appropriate sterile tips
-
Vortex mixer
-
Sonicator (bath or probe)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Procedure
-
Pre-experimental Calculations:
-
Determine the desired concentration and volume of the stock solution.
-
Use the following formula to calculate the required mass of this compound: Mass (mg) = Desired Molarity (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 446.50 g/mol / 1000 = 4.465 mg
-
-
Weighing the Compound:
-
Tare the analytical balance with a suitable weighing container (e.g., a microcentrifuge tube).
-
Carefully weigh out the calculated mass of this compound powder (e.g., 4.465 mg) and record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to achieve a clear solution.[3] Sonicate in a water bath for 5-10 minute intervals until the solid is completely dissolved. Avoid excessive heating of the sample.
-
-
Aliquoting and Storage:
-
Once a clear solution is obtained, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.[3]
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
-
Final Storage:
Workflow Diagram
Caption: Workflow for preparing this compound stock solution in DMSO.
Safety and Handling Precautions
-
Always handle this compound powder and its DMSO solution in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Exercise extreme caution to avoid skin contact.
-
Dispose of chemical waste according to your institution's guidelines.
References
- 1. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | C25H26N4O4 | CID 5496659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Otamixaban Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Otamixaban in common cell culture media. Given the limited direct data on this specific topic, this guide offers troubleshooting advice and detailed experimental protocols to empower users to assess stability within their unique experimental setups.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions, including cell culture media?
A1: Published data on the stability of this compound in cell culture media is scarce. However, information from chemical suppliers suggests that this compound solutions are generally unstable and should be prepared fresh before use[1]. The molecule contains ester and amide functional groups, which can be susceptible to hydrolysis, particularly at non-neutral pH. Cell culture media is a complex aqueous environment with various components that can influence the stability of a dissolved compound over time.
Q2: Can I pre-dissolve this compound in my cell culture medium and store it?
A2: It is not recommended to store this compound in cell culture media for extended periods. Cell culture media itself has a limited shelf life, typically 2-4 weeks at 2-8°C, due to the degradation of components like glutamine. Changes in the media's pH can also affect the stability of dissolved drugs[1]. For optimal results and to minimize variability, it is best practice to prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered solution) and dilute it into the cell culture medium immediately before use.
Q3: What factors in cell culture media can affect this compound's stability?
A3: Several factors can influence the stability of this compound in cell culture media:
-
pH: The pH of the medium can directly impact the rate of hydrolysis of this compound's ester and amide bonds.
-
Temperature: As with most chemical reactions, higher temperatures will accelerate the degradation of this compound.
-
Media Components: Components such as serum, amino acids (e.g., cysteine), and vitamins can potentially interact with and degrade this compound[2].
-
Light: Photodegradation can be a concern for many small molecules. It is advisable to protect this compound solutions from light.
-
Enzymatic Activity: If using serum-containing media or certain cell types, enzymatic degradation by esterases or proteases could occur.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: A stability study should be performed under your specific experimental conditions. This typically involves incubating this compound in the cell culture medium of choice for various durations and then quantifying the remaining amount of the active compound. A detailed protocol for such a study is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results with this compound. | Degradation of this compound in the cell culture medium during the experiment. | Prepare this compound working solutions fresh for each experiment. Perform a stability study to determine its half-life in your specific medium and adjust your experimental timeline accordingly. |
| Loss of this compound activity over time in a multi-day experiment. | This compound is degrading in the incubator. | Consider replenishing the media with freshly prepared this compound at regular intervals during the experiment. |
| Precipitate forms after adding this compound stock to the media. | Poor solubility of this compound in the final concentration. | Ensure the final concentration of the stock solution solvent (e.g., DMSO) in the media is low (typically <0.5%). Prepare a more dilute stock solution if necessary. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)
-
Sterile microcentrifuge tubes
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Spike Cell Culture Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining this compound-containing medium in a sterile, sealed container in a cell culture incubator under your standard experimental conditions.
-
Collect Time Points: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated medium. Store these samples at -80°C.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
If the medium contains serum or other proteins, perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the protein).
-
Transfer the supernatant to a clean tube and evaporate the solvent.
-
Reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from potential degradation products and media components.
-
Inject the prepared samples and a standard curve of this compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t½) of this compound in the medium under your experimental conditions.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640, serum-free) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 94 |
| 8 | 75 | 89 |
| 12 | 62 | 83 |
| 24 | 40 | 70 |
| 48 | 15 | 55 |
Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data following the provided protocol.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
Otamixaban Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding precipitation issues encountered when working with Otamixaban in aqueous solutions. The information is intended to assist researchers in preparing stable solutions for their experiments and in troubleshooting unexpected precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
This compound is a compound with low aqueous solubility.[1] Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue. This phenomenon, often referred to as "salting out" or "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The introduction of an organic solvent into the aqueous buffer can also reduce the solvation capacity of the buffer for the compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO.[2] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it into your aqueous experimental buffer.
Q3: How can I prevent this compound from precipitating when I dilute my DMSO stock into my aqueous buffer?
Several strategies can be employed to prevent precipitation during dilution:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your aqueous solution is below its solubility limit in that specific buffer.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid localized high concentrations that can initiate precipitation.
-
Vortexing/Mixing: Ensure rapid and thorough mixing of the solution during the addition of the this compound stock. This helps to quickly disperse the compound and prevent the formation of localized supersaturated regions.
-
Co-solvents and Surfactants: The use of co-solvents and surfactants can significantly enhance the solubility of this compound in aqueous solutions. A formulation containing 10% DMSO, 40% PEG300, and 5% Tween 80 in saline has been shown to be effective for in vivo use and can be adapted for in vitro experiments.[2]
Q4: Does the pH of my buffer affect this compound's solubility?
Q5: Is this compound stable in aqueous solutions?
Solutions of this compound are reported to be unstable, and it is recommended to prepare them fresh before use.[3] While specific degradation pathways have not been extensively published, factors such as pH, temperature, and light exposure can contribute to the degradation of small molecules in solution. For consistent experimental results, always use freshly prepared solutions.
Quantitative Data
Due to the limited availability of public data on this compound's solubility in various buffers, the following table provides a summary of known solubility information and theoretically calculated values. Researchers are strongly encouraged to determine the solubility of this compound in their specific experimental systems.
| Parameter | Value | Source |
| Calculated Aqueous Solubility | 5 - 70 mg/L | [1] |
| Solubility in DMSO | ≥ 40 mg/mL (≥ 89.59 mM) | [2] |
| In Vivo Formulation | 2 mg/mL (4.48 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes and sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh out 4.465 mg of this compound (Molecular Weight: 446.5 g/mol ).
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Troubleshooting this compound Precipitation in an Aqueous Buffer
Objective: To identify the cause of this compound precipitation and find a suitable condition for maintaining its solubility in an aqueous buffer for an in vitro assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), Tris buffer)
-
Co-solvents (e.g., PEG300, ethanol)
-
Surfactants (e.g., Tween 80, Polysorbate 20)
-
96-well plate
-
Plate reader or microscope for visual inspection
Procedure:
-
Baseline Solubility Test:
-
In a 96-well plate, add your aqueous buffer to multiple wells.
-
Spike in the 10 mM this compound DMSO stock to achieve your desired final concentration (e.g., 10 µM).
-
Visually inspect for immediate precipitation. If a plate reader is available, measure the absorbance at 600 nm to quantify turbidity.
-
-
Effect of Concentration:
-
Prepare a serial dilution of the this compound DMSO stock in your aqueous buffer to test a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Observe the concentration at which precipitation occurs.
-
-
Effect of Co-solvents and Surfactants:
-
Prepare your aqueous buffer with varying concentrations of a co-solvent (e.g., 1%, 2%, 5% PEG300) or a surfactant (e.g., 0.01%, 0.05%, 0.1% Tween 80).
-
Repeat the baseline solubility test by spiking in the this compound DMSO stock.
-
Observe if the addition of the co-solvent or surfactant prevents or reduces precipitation.
-
-
Data Analysis:
-
Record the conditions (final this compound concentration, type and concentration of additives) that result in a clear, precipitate-free solution.
-
Select the optimal conditions for your experiment, ensuring that the final concentration of DMSO and any additives are compatible with your assay system.
-
Visualizations
Below are diagrams to illustrate key concepts and workflows related to troubleshooting this compound precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: this compound directly inhibits Factor Xa, preventing thrombin generation.
References
Potential off-target effects of Otamixaban in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the potential off-target effects of Otamixaban in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic, intravenous, direct inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[1][2][3] Its primary mechanism of action is the potent, selective, and reversible inhibition of both free and prothrombinase-bound FXa, thereby preventing the conversion of prothrombin to thrombin and inhibiting clot formation.[1][2]
Q2: Is there any evidence to suggest that this compound has off-target effects on kinases?
Currently, direct experimental evidence from in vitro kinase profiling assays for this compound is limited in publicly available literature. However, a comprehensive in silico study has suggested that this compound has the potential to interact with several kinases. This computational analysis, which included molecular docking and binding free energy calculations, identified a number of kinases as potential off-target binders of this compound.[4][5]
Q3: Which kinases have been identified as potential off-targets for this compound in computational studies?
A molecular docking study investigated the interaction of this compound with a panel of lung cancer-associated proteins, including several kinases.[4] The study predicted the strongest binding affinity for Cyclin-Dependent Kinase 2 (CDK2). Moderate to weaker binding was predicted for Insulin-like Growth Factor 1 Receptor (IGF-1R) Kinase and Casein Kinase 2 (CK2).[4] The authors of the study emphasize that these computational findings require experimental validation.[5]
Q4: What is the proposed mechanism of this compound's interaction with these potential off-target kinases?
According to the in silico modeling, this compound is predicted to interact with the ATP-binding site of kinases like CDK2.[4] The binding is thought to be stabilized by a network of hydrogen bonds, hydrophobic interactions, and electrostatic contacts with key residues within the kinase domain.[4] For instance, in the predicted model with IGF-1R, this compound forms hydrogen bonds with residues involved in ATP coordination.[4]
Troubleshooting Guide
Issue 1: Unexpected inhibition of a signaling pathway in a cell-based assay upon this compound treatment.
-
Possible Cause: While this compound's primary target is FXa, the unexpected cellular effect could be due to inhibition of an upstream kinase. The in silico data suggests potential interactions with kinases such as CDK2, IGF-1R, and CK2.
-
Troubleshooting Steps:
-
Review the Signaling Pathway: Identify the key kinases in the signaling pathway that is being affected.
-
Perform In Vitro Kinase Assays: Directly test the inhibitory activity of this compound against the suspected kinases using a purified, recombinant enzyme format. See the detailed protocols for radiometric and TR-FRET kinase assays below.
-
Determine IC50 Values: If inhibition is observed, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the specific kinase.
-
Control Experiments: Include a known inhibitor for the suspected kinase as a positive control in your experiments.
-
Issue 2: High background or false positives in a high-throughput screen for kinase inhibitors where this compound or a similar compound is present.
-
Possible Cause: The assay format may be susceptible to interference from the compound. For example, in luciferase-based assays that measure ATP consumption, autophosphorylation of the kinase at high enzyme concentrations can lead to an overestimation of substrate phosphorylation.[6]
-
Troubleshooting Steps:
-
Optimize Enzyme Concentration: Determine the optimal enzyme concentration that results in a linear reaction rate with minimal autophosphorylation.[6]
-
Vary ATP Concentration: Test for inhibition at an ATP concentration that is close to the Km value for the specific kinase to ensure the detection of competitive inhibitors.[6]
-
Select an Alternative Assay Format: Consider using a more direct detection method, such as a radiometric assay that measures the incorporation of a radiolabeled phosphate into the substrate, or a TR-FRET assay that uses a specific antibody to detect the phosphorylated substrate.[7][8]
-
General Assay Troubleshooting:
-
Quantitative Data
The following table summarizes the in silico (computationally predicted) binding affinities of this compound for several kinases. It is important to note that these are not experimentally determined IC50 values and require validation.
| Target Protein | PDB ID | Docking Score | MM/GBSA dG Bind (kcal/mol) | Predicted Binding Strength |
| Cyclin-Dependent Kinase 2 (CDK2) | 1AQ1 | -11.841 | -69.96 | Strong |
| Insulin-like Growth Factor 1 Receptor (IGF-1R) Kinase | 1K3A | -6.52 | -45.22 | Moderate |
| Protein Kinase CK2 | 1JWH | -8.381 | -46.87 | Moderate |
| Phosphorylated Crk-II | 2DVJ | -6.541 | -49.00 | Weak |
Data sourced from Baeissa et al., 2025.[4]
Experimental Protocols
Detailed Methodology 1: In Vitro Radiometric Kinase Assay
This protocol is a "gold standard" for directly measuring kinase activity and is adapted from established methods.[10][11]
1. Materials:
-
Purified recombinant kinase of interest (e.g., CDK2, IGF-1R, CK2)
-
Specific peptide or protein substrate for the kinase
-
This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
10x Kinase Reaction Buffer (e.g., 250 mM MOPS, 250 mM MgCl₂, 50 mM EGTA, 20 mM EDTA, 125 mM β-glycerophosphate, 25 mM DTT)[12]
-
[γ-³²P]-ATP (10 μCi/μl)
-
Non-radioactive ATP solution (e.g., 1 mM)
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid and scintillation counter
2. Procedure:
-
Prepare the 1x Kinase Reaction Buffer by diluting the 10x stock with deionized water.
-
Prepare a master mix of the kinase and its substrate in 1x Kinase Reaction Buffer. The optimal concentrations of each should be determined empirically but a starting point could be 50-100 ng of kinase and 1-2 µg of substrate per reaction.[10]
-
Prepare serial dilutions of this compound.
-
In a microcentrifuge tube, combine the kinase/substrate master mix and the this compound dilution (or solvent control).
-
Prepare the ATP mix. For each reaction, mix a calculated amount of non-radioactive ATP (to achieve the desired final concentration, ideally near the Km of the kinase) with 0.5 µl of [γ-³²P]-ATP.[10]
-
Initiate the kinase reaction by adding the ATP mix to the tube containing the kinase, substrate, and inhibitor. The final reaction volume is typically 20-30 µl.[10][11]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[12]
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with Wash Buffer to remove unincorporated [γ-³²P]-ATP.
-
Air-dry the paper.
-
Quantify the incorporated radioactivity by scintillation counting or phosphorimaging.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Detailed Methodology 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol provides a non-radioactive, high-throughput alternative for measuring kinase activity.[1]
1. Materials:
-
Purified recombinant kinase of interest
-
Biotinylated substrate specific for the kinase
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer
-
ATP
-
HTRF® Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
HTRF® Detection Buffer with EDTA (to stop the reaction)
-
Low-volume 384-well plates (white or black)
-
HTRF®-compatible plate reader
2. Procedure:
-
Prepare the working solutions of the kinase, biotinylated substrate, and ATP in the Kinase Assay Buffer.
-
Prepare serial dilutions of this compound.
-
Dispense the this compound dilutions (or solvent control) into the wells of the 384-well plate.
-
Add the kinase and biotinylated substrate to the wells.
-
Initiate the reaction by adding ATP to all wells. The final reaction volume is typically 10-20 µl.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Prepare the detection reagent mix by diluting the Europium cryptate-labeled antibody and Streptavidin-XL665 in the HTRF® Detection Buffer containing EDTA.
-
Stop the kinase reaction by adding the detection reagent mix to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition for each this compound concentration to calculate the IC50 value.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for kinase inhibition assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug evaluation: the directly activated Factor Xa inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the pentapharmacological potency of this compound against lung cancer CDK2, transferase, oxidoreductase and signalling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the pentapharmacological potency of this compound against lung cancer CDK2, transferase, oxidoreductase and signalling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dcreport.org [dcreport.org]
- 8. revvity.com [revvity.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]
Minimizing bleeding risk with Otamixaban in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing bleeding risk in animal studies involving Otamixaban, a direct Factor Xa inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces anticoagulation and potential bleeding?
A1: this compound is a direct, competitive inhibitor of Factor Xa (FXa). By binding to FXa, it blocks the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This inhibition of thrombin generation leads to its anticoagulant effect. However, excessive inhibition can impair hemostasis, leading to an increased risk of bleeding.
Q2: Are there established animal models to assess the bleeding risk of this compound?
A2: While specific studies on minimizing this compound-induced bleeding are not extensively detailed in publicly available literature, several well-established animal models are routinely used to evaluate the bleeding risk of anticoagulants, including other Factor Xa inhibitors. These include:
-
Rodent Tail Transection/Clip Model: A simple and common method where the tail tip is transected, and bleeding time or blood loss is measured.[1][2][3]
-
Rodent Saphenous Vein Bleeding Model: A more reproducible model involving the puncture or transection of the saphenous vein.[1][4]
-
Rabbit Cuticle Bleeding Time Model: This model measures bleeding from a standardized incision in the nail cuticle.[1][5]
-
Rabbit Ear Artery Thrombosis and Bleeding Model: This model can simultaneously assess antithrombotic efficacy and bleeding risk.
Q3: Is there a known dose-response relationship for this compound and bleeding in animal models?
Q4: Are there any known reversal agents for this compound that have been tested in animals?
A4: There is a lack of specific studies on reversal agents for this compound in animal models. However, for other direct Factor Xa inhibitors, agents like Andexanet alfa have been developed and tested.[7] Additionally, non-specific pro-hemostatic agents such as prothrombin complex concentrates (PCCs) have been evaluated for their potential to reverse the effects of DOACs in animal models.[4][7][8] Researchers investigating reversal strategies for this compound could consider these as starting points for their studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Excessive bleeding or high mortality in the study cohort | 1. This compound dose is too high for the chosen animal model or species.2. The surgical procedure in the bleeding model is too severe.3. Concomitant medications (e.g., antiplatelet agents) are potentiating the bleeding risk. | 1. Perform a dose-titration study to identify the optimal dose that provides anticoagulation without excessive bleeding.2. Refine the surgical technique to ensure consistency and minimize tissue trauma.3. Evaluate the necessity of concomitant medications and their potential interaction with this compound. |
| High variability in bleeding time/volume results | 1. Inconsistent surgical procedure.2. Animal strain or sex differences.3. Environmental factors (e.g., temperature). | 1. Standardize the surgical procedure, including the location and size of the injury.2. Use animals of the same strain, sex, and age. Report these details in the methodology.3. Maintain a consistent and controlled experimental environment, particularly the animal's body temperature. |
| No significant increase in bleeding at expected therapeutic doses | 1. The chosen bleeding model is not sensitive enough.2. Incorrect drug administration or formulation issues.3. Rapid metabolism of this compound in the chosen species. | 1. Consider a more sensitive bleeding model (e.g., saphenous vein vs. tail clip).2. Verify the drug concentration, formulation stability, and administration route.3. Conduct pharmacokinetic studies to determine the drug's half-life and optimal timing for the bleeding assessment in the specific animal model. |
Quantitative Data Summary
Specific quantitative data from animal studies focused on minimizing this compound's bleeding risk is limited in the available literature. The following tables present data from a study on Apixaban, another direct Factor Xa inhibitor, in a rabbit model to illustrate the type of data that should be generated.
Table 1: Effect of Apixaban on Thrombus Weight and Bleeding Time in Rabbits [5]
| Treatment Group | Dose | Thrombus Weight (mg, Mean ± SEM) | Bleeding Time (s, Mean ± SEM) |
| Control | - | 8.6 ± 0.9 | 181 ± 12 |
| Apixaban (ED₂₀) | 0.04 mg/kg/h i.v. | 7.4 ± 0.5 | 190 ± 7 |
| Apixaban (ED₅₀) | 0.3 mg/kg/h i.v. | 3.6 ± 0.3 | 225 ± 11 |
Table 2: Effect of Apixaban in Combination with Antiplatelet Agents in Rabbits [5]
| Treatment Group | Thrombus Weight (mg, Mean ± SEM) | Bleeding Time (s, Mean ± SEM) |
| Apixaban (ED₂₀) + Aspirin | 5.3 ± 0.3 | 181 ± 9 |
| Apixaban (ED₅₀) + Aspirin | 3.6 ± 0.3 | 225 ± 11 |
| Clopidogrel + Aspirin + Apixaban (ED₂₀) | 0.7 ± 0.1 | 380 ± 24 (2.1x control) |
Experimental Protocols
Rodent Tail Transection Bleeding Assay
Objective: To assess the effect of this compound on bleeding time and/or blood loss in a rodent model.
Materials:
-
Rodents (mice or rats)
-
This compound solution and vehicle control
-
Anesthetic agent
-
Scalpel or sharp blade
-
37°C saline solution
-
Filter paper or collection tubes
-
Timer
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer this compound or vehicle control via the desired route (e.g., intravenous, subcutaneous).
-
After a predetermined time for drug absorption/distribution, immerse the animal's tail in 37°C saline for 1-2 minutes.
-
Carefully transect the tail at a specific distance from the tip (e.g., 3 mm for mice).
-
Immediately immerse the tail back into the 37°C saline and start a timer.
-
Record the time until bleeding cessation, defined as no bleeding for a continuous period (e.g., 30 seconds). The experiment is often stopped after a set time (e.g., 20 minutes) to prevent excessive blood loss.[9]
-
Alternatively, collect the blood onto pre-weighed filter paper or into a tube with an anticoagulant for quantification of blood loss (e.g., by weighing or measuring hemoglobin content).
Rabbit Cuticle Bleeding Time Assay
Objective: To evaluate the effect of this compound on bleeding in a rabbit model.
Materials:
-
Rabbits
-
This compound solution and vehicle control
-
Sedative/anesthetic agent
-
Nail clippers or a specialized template for a standardized incision
-
Filter paper
-
Timer
Procedure:
-
Sedate or anesthetize the rabbit as per institutional guidelines.
-
Administer this compound or vehicle control.
-
After the appropriate drug distribution time, make a standardized incision in the nail cuticle.
-
Start a timer immediately after the incision.
-
Gently blot the blood with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.
-
The bleeding time is the time from incision until no more blood is absorbed by the filter paper.
Visualizations
Caption: Mechanism of Action of this compound in the Coagulation Cascade.
Caption: General Experimental Workflow for Animal Bleeding Assays.
References
- 1. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms [mdpi.com]
- 3. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mouse bleeding model to study oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arterial antithrombotic and bleeding time effects of apixaban, a direct factor Xa inhibitor, in combination with antiplatelet therapy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Reversal of Direct Oral Anticoagulants in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Analysis of Two Direct Factor Xa Inhibitors: Otamixaban vs. Apixaban
In the landscape of anticoagulant drug discovery, direct inhibition of Factor Xa (FXa) has emerged as a pivotal strategy for the management and prevention of thromboembolic disorders. This guide provides a detailed in vitro comparison of the potency of two prominent direct FXa inhibitors: Otamixaban and Apixaban. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and visualizes the underlying biological and experimental frameworks.
Quantitative Comparison of In Vitro Potency
The primary measure of in vitro potency for enzyme inhibitors is the inhibition constant (Ki), which quantifies the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and greater potency.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Action |
| This compound | Human Factor Xa | 0.5 nM[1] | Potent, selective, rapid-acting, competitive, and reversible[1] |
| Apixaban | Human Factor Xa | 0.08 nM[2] | Potent, selective, direct, competitive, and reversible[3] |
Based on the available data, Apixaban demonstrates a significantly lower Ki value compared to this compound, suggesting a higher binding affinity for human Factor Xa in in vitro settings.
Signaling Pathway: The Coagulation Cascade
Both this compound and Apixaban exert their anticoagulant effects by targeting Factor Xa, a critical juncture in the coagulation cascade. FXa is the first enzyme in the common pathway, responsible for the conversion of prothrombin to thrombin, the central effector of clot formation. By inhibiting FXa, these drugs effectively reduce thrombin generation.
Experimental Protocols
The determination of the in vitro potency of FXa inhibitors typically involves enzymatic assays that measure the rate of a reaction catalyzed by FXa in the presence and absence of the inhibitor. A common method is the chromogenic anti-Xa assay.
Principle of the Chromogenic Anti-Xa Assay:
This assay quantifies the amount of active FXa remaining in a sample after incubation with an inhibitor. A known amount of FXa is added to a plasma sample (or a purified system) containing the inhibitor. The residual, uninhibited FXa then cleaves a synthetic chromogenic substrate, releasing a colored compound. The intensity of the color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[4][5][6]
General Protocol Outline:
-
Preparation of Reagents: This includes purified human Factor Xa, a specific chromogenic substrate for FXa, the inhibitor to be tested (this compound or Apixaban) at various concentrations, and a suitable buffer system (e.g., Tris-HCl or phosphate buffer).
-
Incubation: A fixed concentration of human Factor Xa is incubated with a range of concentrations of the inhibitor in a microplate well. A control with no inhibitor is also prepared.
-
Substrate Addition: After a defined incubation period to allow for inhibitor-enzyme binding, the chromogenic substrate is added to each well.
-
Measurement: The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor. The inhibition constant (Ki) is then calculated from this data, often using non-linear regression analysis and models such as the Morrison equation for tight-binding inhibitors.
While the fundamental principles are the same, it is important to note that the specific experimental conditions (e.g., substrate concentration, buffer pH, and temperature) can vary between studies and may influence the determined Ki values. For a direct and definitive comparison, both inhibitors should be evaluated in the same assay under identical conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the in vitro potency of a Factor Xa inhibitor.
Conclusion
Both this compound and Apixaban are potent, direct inhibitors of Factor Xa. Based on the reported Ki values, Apixaban exhibits a higher in vitro potency for human Factor Xa than this compound. It is crucial for researchers to consider that these values are derived from specific in vitro experimental setups, and a direct comparative study under identical conditions would provide the most definitive assessment of their relative potencies. The experimental protocols and workflows outlined in this guide provide a foundational understanding for conducting such comparative analyses in a research setting.
References
- 1. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apixaban, a direct factor Xa inhibitor, inhibits tissue-factor induced human platelet aggregation in vitro: comparison with direct inhibitors of factor VIIa, XIa and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 6. lancet.co.za [lancet.co.za]
In Vitro Showdown: A Comparative Analysis of Otamixaban and Rivaroxaban
For Immediate Release
[City, State] – [Date] – In the landscape of anticoagulant drug development, a detailed in vitro comparison of Factor Xa inhibitors is crucial for researchers and scientists. This guide provides an objective, data-driven comparison of two prominent Factor Xa inhibitors: Otamixaban, an investigational intravenous agent, and rivaroxaban, a widely used oral anticoagulant. This analysis summarizes their inhibitory potency, effects on standard coagulation assays, and the experimental protocols used for their evaluation.
Comparative Analysis of In Vitro Efficacy
This compound and rivaroxaban are both direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. Their in vitro profiles demonstrate high potency, though variations in experimental conditions can influence observed values. The following table summarizes key quantitative data from in vitro studies.
| Parameter | This compound | Rivaroxaban |
| Inhibitor Constant (Ki) for Factor Xa | 0.5 nM | 0.4 nM |
| IC50 (Cell-Free Factor Xa Assay) | Not explicitly found in direct comparative studies | 0.7 nM |
| IC50 (Endogenous Factor Xa in human plasma) | Not explicitly found in direct comparative studies | 21 nM[1] |
| Effect on Prothrombin Time (PT) | Prolongs PT; 2.0-fold increase from baseline at end of 6-hour infusion in healthy subjects. A 1.29 to 3.15-fold change from baseline was seen at the end of infusion in patients with coronary artery disease.[2] | Prolongs PT in a concentration- and reagent-dependent manner. |
| Effect on Activated Partial Thromboplastin Time (aPTT) | Prolongs aPTT; 1.9-fold increase from baseline at end of 6-hour infusion in healthy subjects. A 1.19 to 2.11-fold change from baseline was seen at the end of infusion in patients with coronary artery disease.[2][3] | Prolongs aPTT in a concentration- and reagent-dependent manner. |
| Anti-Factor Xa Activity | Demonstrates anti-Factor Xa activity that coincides with plasma concentrations.[2] | Exhibits concentration-dependent anti-Factor Xa activity. |
Mechanism of Action: Targeting a Key Coagulation Factor
Both this compound and rivaroxaban exert their anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. This prevents the conversion of prothrombin to thrombin, a key step in the formation of a fibrin clot. As direct inhibitors, their action is independent of antithrombin.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the comparison of this compound and rivaroxaban.
Prothrombin Time (PT) Assay
The prothrombin time assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Sample Preparation: Platelet-poor plasma is prepared from whole blood collected in 3.2% sodium citrate.
-
Reagent: A thromboplastin reagent (a combination of tissue factor and phospholipids) is used.
-
Procedure:
-
The plasma sample is incubated at 37°C.
-
The thromboplastin reagent, also pre-warmed to 37°C, is added to the plasma.
-
The time taken for a fibrin clot to form is measured in seconds.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Sample Preparation: Platelet-poor plasma is obtained from citrated whole blood.
-
Reagents: An activator (e.g., silica, kaolin, or ellagic acid) and a phospholipid reagent are used.
-
Procedure:
-
The plasma sample is incubated at 37°C with the activator and phospholipid reagent.
-
Calcium chloride, pre-warmed to 37°C, is then added to initiate clotting.
-
The time to fibrin clot formation is recorded in seconds.
-
Anti-Factor Xa Chromogenic Assay
This assay specifically measures the activity of Factor Xa inhibitors.
-
Principle: The assay is based on the ability of the inhibitor in the plasma to neutralize a known amount of added Factor Xa. The residual Factor Xa activity is then measured using a chromogenic substrate.
-
Procedure:
-
The plasma sample containing the Factor Xa inhibitor is incubated with a known excess of Factor Xa.
-
A chromogenic substrate that is specifically cleaved by Factor Xa is added.
-
The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample and is measured using a spectrophotometer.
-
A standard curve is generated using known concentrations of the specific drug to quantify its concentration in the test sample.
-
Conclusion
Both this compound and rivaroxaban are potent direct Factor Xa inhibitors with similar in vitro inhibitory constants (Ki). While both prolong PT and aPTT, the extent of this prolongation, particularly for rivaroxaban, is highly dependent on the specific reagents used in the assays. The lack of direct, head-to-head in vitro concentration-response studies for this compound on standard coagulation assays makes a definitive comparative assessment challenging. Further in vitro studies with standardized methodologies are warranted to provide a more precise comparison of the anticoagulant profiles of these two agents. This information is critical for the research and development of novel anticoagulants and for understanding their clinical implications.
References
- 1. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct and rapid inhibition of factor Xa by this compound: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
An Indirect Head-to-Head Comparison of Otamixaban and Other Direct Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While direct head-to-head clinical trials comparing the intravenous direct factor Xa inhibitor Otamixaban with oral direct Xa inhibitors such as apixaban, rivaroxaban, and edoxaban have not been conducted, this guide provides an objective, data-supported indirect comparison of their pharmacological profiles and clinical trial outcomes. This compound was investigated for the management of acute coronary syndrome (ACS), but its development was discontinued due to an unfavorable risk-benefit profile.[1][2] The oral Xa inhibitors are approved for various indications, including the prevention of stroke in non-valvular atrial fibrillation (NVAF) and the treatment and prevention of venous thromboembolism (VTE).
Data Presentation
Pharmacokinetic and Pharmacodynamic Properties
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and a selection of oral direct Xa inhibitors.
| Parameter | This compound | Apixaban | Rivaroxaban | Edoxaban |
| Inhibitory Constant (Ki) | 0.4-0.5 nM[3][4] | Data not readily available in search results | Data not readily available in search results | 0.561 nM[5][6] |
| Route of Administration | Intravenous[7][8] | Oral[9] | Oral[10] | Oral[5] |
| Bioavailability | N/A (IV) | ~50% | ~80-100% | ~62%[5][11] |
| Time to Peak Plasma Concentration (Tmax) | Rapid (end of infusion)[8] | 1-3 hours | 2-4 hours | 1-2 hours[5][11] |
| Terminal Half-life (t½) | Rapid elimination, return to baseline within 6 hours post-infusion[8] | ~12 hours | 5-9 hours (younger), 11-13 hours (elderly) | 10-14 hours[5][11] |
| Clearance | Mixed renal and biliary excretion[7] | 27% renal | ~33% renal (as unchanged drug) | ~50% renal[11] |
| Protein Binding | Data not readily available in search results | ~87% | ~92-95% | ~55% |
Clinical Trial Outcomes
This table presents a comparative summary of the pivotal Phase III clinical trial results for this compound in ACS and for the oral Xa inhibitors in NVAF and VTE. It is crucial to note that these trials had different patient populations, interventions, and control arms, making direct comparisons of efficacy and safety challenging.
| Clinical Trial (Drug) | Indication | Comparator | Primary Efficacy Outcome | Primary Safety Outcome (Major Bleeding) |
| TAO (this compound) [2][12][13] | Non-ST-Segment Elevation Acute Coronary Syndrome (NSTE-ACS) | Unfractionated Heparin (UFH) + Eptifibatide | No significant difference in all-cause death or new myocardial infarction at day 7 (5.5% vs. 5.7%)[12] | Significantly higher TIMI major or minor bleeding at day 7 (3.1% vs. 1.5%)[12][13] |
| ARISTOTLE (Apixaban) [14] | Non-valvular Atrial Fibrillation (NVAF) | Warfarin | Superior in preventing stroke or systemic embolism (1.27%/year vs. 1.60%/year) | Significantly lower major bleeding (2.13%/year vs. 3.09%/year) |
| ROCKET AF (Rivaroxaban) [15] | Non-valvular Atrial Fibrillation (NVAF) | Warfarin | Non-inferior for stroke and non-CNS systemic embolism in the on-treatment population (1.7%/year vs. 2.2%/year)[15] | Similar rates of major and non-major clinically relevant bleeding (14.9%/year vs. 14.5%/year)[15] |
| ENGAGE AF-TIMI 48 (Edoxaban) [16] | Non-valvular Atrial Fibrillation (NVAF) | Warfarin | Non-inferior for stroke or systemic embolic events (1.18%/year vs. 1.50%/year for higher-dose regimen) | Significantly lower major bleeding with higher-dose regimen (2.75%/year vs. 3.43%/year) |
| AMPLIFY (Apixaban) | Acute Venous Thromboembolism (VTE) | Enoxaparin/Warfarin | Non-inferior for recurrent VTE or VTE-related death (2.3% vs. 2.7%) | Significantly lower major bleeding (0.6% vs. 1.8%) |
| EINSTEIN (Rivaroxaban) | Acute Venous Thromboembolism (VTE) | Enoxaparin/VKA | Non-inferior for recurrent VTE (2.1% vs. 3.0%) | Similar rates of major and non-major clinically relevant bleeding (8.1% vs. 8.1%) |
| HOKUSAI-VTE (Edoxaban) [17] | Acute Venous Thromboembolism (VTE) | Heparin/Warfarin | Non-inferior for recurrent VTE (3.2% vs. 3.5%)[17] | Significantly lower major or clinically relevant non-major bleeding (8.5% vs. 10.3%) |
Experimental Protocols
Anti-Factor Xa Assay
The anti-Factor Xa (anti-Xa) assay is a chromogenic assay used to measure the activity of Factor Xa inhibitors.[18][19][20]
Principle: The assay measures the residual amount of Factor Xa that is not inhibited by the anticoagulant in a plasma sample.[18][19]
Methodology:
-
Patient's citrated platelet-poor plasma is mixed with a known amount of excess Factor Xa. The Factor Xa inhibitor in the plasma will bind to and inactivate a portion of the added Factor Xa.[20]
-
A chromogenic substrate that is specific for Factor Xa is then added.[19]
-
The residual, active Factor Xa cleaves the chromogenic substrate, releasing a colored compound.
-
The intensity of the color produced is measured by a spectrophotometer and is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.[19][21]
-
A standard curve is generated using known concentrations of the specific drug to determine the concentration in the patient sample.[20]
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade.[22][23]
Principle: The test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.[23][24]
Methodology:
-
Citrated platelet-poor plasma is obtained from the patient.[24]
-
The plasma is incubated at 37°C.[23]
-
A reagent containing tissue factor and calcium chloride is added to the plasma, initiating coagulation.[22]
-
The time from the addition of the reagent to the formation of a fibrin clot is measured in seconds.[23]
Activated Partial Thromboplastin Time (aPTT) Assay
The Activated Partial Thromboplastin Time (aPTT) assay assesses the intrinsic and common pathways of coagulation.[25][26]
Principle: This test measures the time to clot formation after the addition of a contact activator, phospholipid, and calcium to a plasma sample.[26]
Methodology:
-
Citrated platelet-poor plasma is collected from the patient.[27]
-
The plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and a platelet substitute (phospholipid).[25][28]
-
Calcium chloride is then added to initiate the clotting cascade.[28]
-
The time taken for a fibrin clot to form is recorded in seconds.[27]
Mandatory Visualization
Caption: Coagulation cascade and the site of action for direct Factor Xa inhibitors.
References
- 1. medscape.com [medscape.com]
- 2. Treatment of Acute Coronary Syndromes With this compound - American College of Cardiology [acc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics of this compound, a direct factor Xa inhibitor, in healthy male subjects: pharmacokinetic model development for phase 2/3 simulation of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct and rapid inhibition of factor Xa by this compound: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eliquis (apixaban) for Prevention of Stroke in Nonvalvular Atrial Fibrillation (NVAF) Patients - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Rivaroxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticoagulation with this compound and ischemic events in non-ST-segment elevation acute coronary syndromes: the TAO randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 15. Rivaroxaban Significantly Reduces Risk of Stroke in Patients With Atrial Fibrillation With Comparable Safety vs. Warfarin in Pivotal Phase 3 Study [prnewswire.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Edoxaban in Atrial Fibrillation and Venous Thromboembolism—Ten Key Questions and Answers: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 20. Anti-Xa Assays [practical-haemostasis.com]
- 21. lancet.co.za [lancet.co.za]
- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 23. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 24. atlas-medical.com [atlas-medical.com]
- 25. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 26. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. atlas-medical.com [atlas-medical.com]
- 28. labcorp.com [labcorp.com]
Validating Otamixaban's selectivity for Factor Xa over thrombin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Otamixaban's selectivity for Factor Xa over thrombin, supported by experimental data and detailed methodologies. This compound, a direct Factor Xa inhibitor, demonstrates high potency and selectivity, crucial attributes for anticoagulants aimed at minimizing off-target effects.
Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, plays a central role in fibrin clot formation. Selective inhibition of Factor Xa is a key strategy in anticoagulant therapy to prevent thrombosis while potentially offering a wider therapeutic window and a better safety profile compared to broader-spectrum anticoagulants. This compound has been shown to be a potent and selective inhibitor of Factor Xa.[1]
Comparative Selectivity of Factor Xa Inhibitors
The inhibitory potency of a compound is quantified by its inhibition constant (Ki), with a lower Ki value indicating greater potency. The selectivity of an inhibitor for its target enzyme over other enzymes is determined by comparing their respective Ki values. A higher ratio of Ki (off-target)/Ki (target) signifies greater selectivity.
| Inhibitor | Target Enzyme | Ki (nM) | Selectivity Ratio (FXa vs. Thrombin) |
| This compound | Factor Xa | 0.5 [1][2][3] | >1000-fold |
| Thrombin | >500 (estimated) | ||
| Rivaroxaban | Factor Xa | 0.4[4][5][6] | >10,000-fold[4][7] |
| Thrombin | >20,000[4][7] | ||
| Apixaban | Factor Xa | 0.08[8] | Highly Selective |
| Thrombin | Not explicitly stated, but described as highly selective for FXa[8] | ||
| Edoxaban | Factor Xa | 0.561[9] | Highly Selective |
| Thrombin | Not explicitly stated, but described as a selective, direct, and reversible inhibitor of FXa[10] |
This compound exhibits a high affinity for Factor Xa with a Ki of 0.5 nM.[1][2][3] Its selectivity for Factor Xa over thrombin is reported to be more than 1000-fold. Rivaroxaban is another potent Factor Xa inhibitor with a Ki of 0.4 nM and demonstrates a selectivity of over 10,000-fold for Factor Xa compared to other serine proteases like thrombin.[4][5][6] Apixaban is a highly potent and selective inhibitor of Factor Xa with a Ki of 0.08 nM.[8] Edoxaban also shows high potency for Factor Xa with a Ki of 0.561 nM.[9] While direct Ki values for thrombin are not always explicitly reported for Apixaban and Edoxaban in the readily available literature, they are consistently described as highly selective Factor Xa inhibitors.
Experimental Protocols
The determination of the inhibition constant (Ki) is crucial for characterizing the potency and selectivity of an enzyme inhibitor. Below are detailed methodologies for key experiments to validate the selectivity of a Factor Xa inhibitor like this compound.
Determination of Inhibition Constant (Ki) for Factor Xa
This protocol outlines a generalized method using a chromogenic substrate assay.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
This compound (or other test inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of human Factor Xa and the chromogenic substrate in the assay buffer. The final concentration of Factor Xa should be in the low nanomolar range, and the substrate concentration should be near its Michaelis-Menten constant (Km).
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the this compound dilutions, and the Factor Xa solution. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate hydrolysis is proportional to the Factor Xa activity.
-
Data Analysis:
-
Determine the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Determination of Inhibition Constant (Ki) for Thrombin
A similar chromogenic assay can be used to determine the Ki of an inhibitor for thrombin.
Materials:
-
Purified human thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (as above)
-
This compound (or other test inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure: The procedure is analogous to the Factor Xa inhibition assay, with the substitution of thrombin for Factor Xa and a thrombin-specific chromogenic substrate. The data analysis to determine the Ki value follows the same principles.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
References
- 1. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Otamixaban vs. Low Molecular Weight Heparin: A Comparative Efficacy Guide
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of anticoagulant therapies for acute coronary syndromes (ACS), the quest for agents with an optimal balance of efficacy and safety remains a paramount challenge. This guide provides a detailed comparison of otamixaban, a direct Factor Xa inhibitor, and low molecular weight heparin (LMWH), an established anticoagulant, in the context of treating non-ST-segment elevation acute coronary syndromes (NSTE-ACS). This comparison is based on available clinical trial data, focusing on efficacy, safety, and mechanistic differences.
Mechanism of Action: A Tale of Two Inhibitors
This compound and LMWH both exert their anticoagulant effects by targeting Factor Xa (FXa), a critical juncture in the coagulation cascade. However, their mechanisms of inhibition differ significantly.
This compound is a synthetic, intravenous, direct FXa inhibitor.[1][2] It binds directly to the active site of FXa, preventing it from converting prothrombin to thrombin, the key enzyme responsible for fibrin clot formation.[2][3] This action is independent of antithrombin and effectively inhibits both free FXa and FXa bound in the prothrombinase complex.[2]
Low Molecular Weight Heparin (LMWH) , derived from unfractionated heparin (UFH), is an indirect FXa inhibitor.[4][5][6] LMWHs bind to antithrombin, a natural anticoagulant protein, inducing a conformational change that accelerates its inactivation of FXa.[4][6][7][8] Unlike UFH, LMWHs have a more pronounced effect on FXa than on thrombin (Factor IIa).[4][6][7]
References
- 1. This compound For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 2. The discovery of the Factor Xa inhibitor this compound: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Low-Molecular-Weight Heparin (LMWH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LOW MOLECULAR WEIGHT HEPARINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Low-molecular-weight heparin - Wikipedia [en.wikipedia.org]
Comparative Analysis of Otamixaban Cross-reactivity in Plasma of Different Species: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of Otamixaban
This compound is a synthetic, reversible, and competitive direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, this compound blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Quantitative Comparison of In Vitro Activity
This compound has been demonstrated to be a highly potent inhibitor of human Factor Xa. While in vivo studies have confirmed its efficacy in several animal species, specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for these species are not widely reported.
Table 1: In Vitro Inhibitory Activity of this compound against Human Factor Xa
| Compound | Species | Target | Ki (nM) |
| This compound | Human | Factor Xa | 0.5[1] |
Table 2: Qualitative Evidence of this compound Activity in Animal Models
| Species | Evidence of Anticoagulant Effect |
| Rodent | Efficacious in models of thrombosis[1] |
| Canine | Efficacious in models of thrombosis[1] |
| Porcine | Efficacious in models of thrombosis[1] |
For the purpose of comparison, the following table presents the kind of detailed cross-species inhibitory data that is available for another direct Factor Xa inhibitor, Apixaban.
Table 3: In Vitro Inhibitory Activity of Apixaban against Factor Xa from Different Species (for comparison)
| Compound | Species | Target | Ki (nM) |
| Apixaban | Human | Factor Xa | 0.08 |
| Apixaban | Rabbit | Factor Xa | 0.16 |
| Apixaban | Rat | Factor Xa | 1.7 |
| Apixaban | Dog | Factor Xa | 0.5 |
Note: Data for Apixaban is provided for illustrative purposes to highlight the type of quantitative data valuable for cross-species comparison.
Effect on Plasma Clotting Times
The anticoagulant effect of this compound can be measured by standard coagulation assays such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). The concentration of the inhibitor required to double the baseline clotting time is a common metric for comparison. While specific data for this compound across different species is lacking, data from human studies demonstrate a dose-dependent prolongation of clotting times.
Table 4: Anticoagulant Effect of this compound in Human Plasma
| Assay | Effect |
| Prothrombin Time (PT) | Dose-dependent prolongation |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation |
For comparison, the following table shows the kind of data available for Apixaban.
Table 5: Concentration of Apixaban Required to Double Clotting Times in Plasma from Different Species (for comparison)
| Species | PT Doubling Conc. (µM) | aPTT Doubling Conc. (µM) |
| Human | 3.6 | >10 |
| Rabbit | 1.4 | 4.0 |
| Rat | 1.2 | 1.6 |
| Dog | 2.1 | 3.6 |
Note: Data for Apixaban is provided for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reliable and comparable data. Below are generalized protocols for the key in vitro assays used to characterize the anticoagulant activity of Factor Xa inhibitors.
Direct Factor Xa Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified Factor Xa.
Methodology:
-
Reagents: Purified Factor Xa from the species of interest, a specific chromogenic substrate for Factor Xa, reaction buffer (e.g., Tris-HCl with salts and a carrier protein), and the test compound (this compound).
-
Procedure: a. In a microplate, add the reaction buffer and serial dilutions of this compound. b. Add a fixed concentration of purified Factor Xa to each well and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the chromogenic substrate. d. Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the residual Factor Xa activity.
-
Data Analysis: Plot the rate of reaction against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Methodology:
-
Reagents: Platelet-poor plasma from the species of interest, PT reagent (a source of tissue factor/thromboplastin and calcium), and the test compound.
-
Procedure: a. Pre-warm the plasma samples and PT reagent to 37°C. b. Add different concentrations of this compound to the plasma samples and incubate briefly. c. Initiate coagulation by adding the pre-warmed PT reagent. d. Measure the time until clot formation using a coagulometer.
-
Data Analysis: Plot the clotting time against the inhibitor concentration to determine the concentration required to double the baseline PT.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade.
Methodology:
-
Reagents: Platelet-poor plasma, aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids), calcium chloride (CaCl2) solution, and the test compound.
-
Procedure: a. Pre-warm plasma, aPTT reagent, and CaCl2 solution to 37°C. b. Add different concentrations of this compound and the aPTT reagent to the plasma samples and incubate for a specific time to activate the contact factors. c. Initiate coagulation by adding the pre-warmed CaCl2 solution. d. Measure the time until clot formation using a coagulometer.
-
Data Analysis: Plot the clotting time against the inhibitor concentration to determine the concentration required to double the baseline aPTT.
Conclusion and Recommendations
This compound is a potent direct inhibitor of human Factor Xa, and qualitative in vivo data strongly supports its cross-reactivity in common preclinical species such as rodents, canines, and pigs. However, a significant gap exists in the publicly available literature regarding quantitative measures of this cross-reactivity, such as species-specific Ki or IC50 values and the precise concentrations needed to prolong plasma clotting times.
For researchers and drug development professionals, this necessitates careful consideration when designing and interpreting preclinical studies with this compound. It is highly recommended that researchers:
-
Conduct in-house validation studies: To accurately determine the potency and anticoagulant effect of this compound in the specific animal model being used, it is advisable to perform in vitro characterization using the protocols outlined in this guide.
-
Establish dose-response relationships: In vivo studies should aim to establish a clear relationship between the administered dose of this compound, the resulting plasma concentration, and the pharmacodynamic effect on coagulation markers.
-
Consider well-characterized alternatives: For studies where precise and well-documented cross-species potency is critical, researchers might consider using alternative direct Factor Xa inhibitors like Apixaban or Rivaroxaban, for which more extensive comparative data is available.
By taking these steps, researchers can ensure the robustness and translatability of their preclinical findings when evaluating new antithrombotic therapies.
References
In Vitro Showdown: A Comparative Analysis of Otamixaban and Fondaparinux
For the research scientist and drug development professional, this guide provides an objective in-vitro comparison of two prominent Factor Xa inhibitors: the direct inhibitor Otamixaban and the indirect inhibitor Fondaparinux. This analysis is supported by experimental data on their mechanisms of action, potency, and efficacy in preventing thrombus formation.
Executive Summary
This compound and Fondaparinux both target Factor Xa (FXa), a critical enzyme in the coagulation cascade, but through distinct mechanisms. This compound is a direct, competitive, and reversible inhibitor of FXa, demonstrating high potency. In contrast, Fondaparinux is an indirect inhibitor that acts by potentiating the activity of antithrombin (AT) III, which in turn neutralizes FXa. In vitro studies highlight these differences, with this compound directly binding to FXa and Fondaparinux requiring the presence of AT III. A head-to-head in-vitro study on the prevention of cardiac catheter thrombosis demonstrated that this compound was more effective than Fondaparinux in maintaining catheter patency and reducing fibrin deposition.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Fondaparinux | Reference |
| Mechanism of Action | Direct, competitive, reversible inhibitor of Factor Xa | Indirect inhibitor of Factor Xa via Antithrombin III | [1] |
| Inhibition Constant (Ki) for Factor Xa | 0.5 nM | Not directly applicable (indirect inhibitor) | [1] |
| Thrombus Weight in vitro (cardiac catheter model) | Not significantly different from unfractionated heparin (UFH) and enoxaparin | Significantly increased compared to this compound, UFH, and enoxaparin | [2] |
| Fibrin Deposition in vitro (cardiac catheter model) | Significantly reduced compared to enoxaparin and fondaparinux | Significantly higher than this compound and UFH | [2] |
| Maximum Circulation Time in vitro (cardiac catheter model) | 60 min (maintained patency) | 22-27 min (premature occlusion) | [2] |
Mechanism of Action and Signaling Pathway
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Both this compound and Fondaparinux interrupt this cascade at the level of Factor Xa, but their points of intervention differ, as illustrated in the following diagrams.
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below.
Chromogenic Anti-Factor Xa Assay
This assay is a functional test used to measure the activity of Factor Xa inhibitors.
Principle: The assay measures the residual Factor Xa activity in a plasma sample after inhibition by the anticoagulant. A known amount of Factor Xa is added to the plasma sample containing the inhibitor. The remaining active Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
Materials:
-
Citrated platelet-poor plasma (PPP) from healthy donors
-
Test compounds (this compound or Fondaparinux) at various concentrations
-
Purified human Factor Xa
-
Chromogenic substrate specific for Factor Xa (e.g., S-2765)
-
Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound (this compound or Fondaparinux) in the assay buffer.
-
In a 96-well microplate, add the diluted test compound to the PPP. For Fondaparinux, ensure the presence of sufficient Antithrombin III, which is naturally present in plasma.
-
Add a fixed concentration of Factor Xa to each well and incubate for a defined period (e.g., 5 minutes) at 37°C to allow for inhibition.
-
Add the chromogenic substrate to each well to initiate the colorimetric reaction.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals or at a fixed endpoint using a microplate reader.
-
Construct a standard curve using known concentrations of the inhibitor and determine the concentration of the unknown samples. For direct comparison, results can be expressed as percent inhibition of Factor Xa activity.
In-Vitro Thrombin Generation Assay
This assay provides a global assessment of the coagulability of a plasma sample by measuring the generation of thrombin over time.
Principle: The assay is initiated by adding a trigger (e.g., tissue factor and phospholipids) to platelet-poor plasma. The generation of thrombin is continuously monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin. The resulting thrombin generation curve provides several parameters, including the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Test compounds (this compound or Fondaparinux)
-
Thrombin generation trigger (e.g., a mixture of recombinant tissue factor and phospholipids)
-
Fluorogenic substrate for thrombin (e.g., Z-Gly-Gly-Arg-AMC)
-
Calcium chloride solution
-
Fluorometer with a temperature-controlled plate reader
Procedure:
-
Pre-warm the PPP, trigger solution, and fluorogenic substrate to 37°C.
-
In a 96-well plate, add the PPP and the test compound at various concentrations.
-
Add the thrombin generation trigger and the fluorogenic substrate to each well.
-
Initiate the reaction by adding calcium chloride solution.
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity at regular intervals for a sufficient duration (e.g., 60 minutes).
-
The instrument's software calculates the first derivative of the fluorescence signal over time to generate a thrombin generation curve.
-
Analyze the key parameters of the thrombin generation curve to assess the effect of the inhibitors.
Conclusion
The in-vitro data clearly delineates the distinct profiles of this compound and Fondaparinux. This compound acts as a potent, direct inhibitor of Factor Xa, while Fondaparinux's inhibitory effect is indirect and mediated by Antithrombin III. In a model of in-vitro thrombus formation, this compound demonstrated superior efficacy in preventing catheter occlusion and fibrin deposition compared to Fondaparinux. These findings provide valuable insights for researchers and drug developers in the selection and characterization of anticoagulant therapies. Further head-to-head studies focusing on quantitative potency and kinetic parameters would provide a more complete comparative picture.
References
Safety Operating Guide
Proper Disposal of Otamixaban: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Otamixaban, a potent and selective Factor Xa inhibitor, requires stringent disposal procedures due to its environmental toxicity. This guide provides essential, step-by-step guidance for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with regulatory standards and promoting environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency procedures.
Key Hazard Information:
-
Environmental Hazard: this compound is classified as "very toxic to aquatic life with long lasting effects"[1]. This necessitates its disposal as hazardous waste to prevent environmental contamination.
-
Human Health Hazard: The compound is harmful if swallowed[1].
Personnel handling this compound waste should wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses.
Quantitative Data Summary
| Parameter | Value/Classification | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous pharmaceutical waste. The primary and recommended method of disposal is incineration by a licensed and approved waste disposal facility[2][3]. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
1. Segregation of this compound Waste:
- Immediately segregate all materials contaminated with this compound from non-hazardous waste streams. This includes:
- Unused or expired this compound powder or solutions.
- Empty vials and containers that held this compound.
- Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves, bench paper).
- Spill cleanup materials.
2. Waste Containerization:
- Use a designated, leak-proof, and clearly labeled hazardous waste container.
- The container must be compatible with the chemical properties of this compound and any solvents used.
- Label the container with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., environmental hazard).
3. Accumulation and Storage:
- Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
- Follow your institution's and local regulations regarding the maximum accumulation time for hazardous waste.
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Ensure the disposal vendor is permitted to handle and incinerate pharmaceutical hazardous waste in compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA)[2][3][4].
Experimental Protocols: Chemical Inactivation (Disclaimer)
Currently, there are no publicly available, validated experimental protocols for the chemical inactivation or degradation of this compound in a standard laboratory setting that would render it non-hazardous. Attempting to neutralize the compound without a validated procedure could result in unknown and potentially more hazardous byproducts. Therefore, the recommended and compliant method of disposal is through a licensed hazardous waste incineration service.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Differential effect of direct oral anticoagulants on thrombin generation and fibrinolysis in patients with atrial fibrillation and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. mlienvironmental.com [mlienvironmental.com]
Personal protective equipment for handling Otamixaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Otamixaban. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, reflecting best practices for the management of potent pharmaceutical compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Due to its classification as a potent and toxic substance, the handling of this compound requires stringent adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. While a specific Occupational Exposure Limit (OEL) has not been established for this compound, a conservative approach consistent with handling other potent compounds is mandatory.
| Control Parameter | Recommended Specification | Rationale |
| Primary Engineering Control | Certified Class II Biological Safety Cabinet (BSC) or Fume Hood | To minimize inhalation exposure to aerosols and powders. |
| Secondary Engineering Control | Restricted access to designated handling areas with negative pressure | To contain any potential airborne particles within the handling area. |
| Eye Protection | Safety goggles with side-shields or a full-face shield | To protect eyes from splashes and airborne particles. |
| Gloves | Double-gloving with chemotherapy-rated nitrile or neoprene gloves | To provide a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling. |
| Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs | To protect the body from contamination. Gowns should be changed immediately after a spill or every two to three hours.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder outside of a primary engineering control or during spill cleanup to prevent inhalation. |
| Foot Protection | Disposable shoe covers | To prevent the tracking of contaminants out of the handling area. |
Safe Handling and Operational Workflow
Adherence to a strict, procedural workflow is paramount when working with this compound to ensure personnel safety and prevent cross-contamination.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
Spill Management:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: Cover liquid spills with absorbent material and gently sweep solid spills to avoid raising dust.
-
Clean: Decontaminate the area using an appropriate solvent.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
Key Disposal Considerations:
-
All waste contaminated with this compound, including unused product, empty containers, contaminated labware, and PPE, must be treated as hazardous waste.
-
Waste should be collected in designated, clearly labeled, and sealed containers that are puncture-resistant for sharps.
-
Do not dispose of this compound waste down the drain or in general laboratory trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures and to arrange for pickup by a licensed waste management contractor. The final disposal method should be high-temperature incineration.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
